Maytansinoid DM4
Description
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47) |
InChI Key |
SVVGCFZPFZGWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Maytansinoid DM4 on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM4, a potent anti-mitotic agent, is a critical component of several antibody-drug conjugates (ADCs) in clinical development. Its cytotoxic efficacy is primarily attributed to its interaction with tubulin, the fundamental building block of microtubules. This technical guide provides a comprehensive overview of the mechanism of action of DM4 on tubulin polymerization. It delves into the quantitative aspects of DM4-tubulin binding, its profound effects on microtubule dynamics, and the downstream signaling cascades that culminate in mitotic arrest and apoptosis. Detailed experimental protocols for key assays and visual representations of the underlying molecular processes are included to facilitate a deeper understanding and further research in this area.
Introduction to this compound
Maytansinoids are a class of ansa macrolides first isolated from the Ethiopian shrub Maytenus serrata.[] They are potent microtubule-targeting agents that exhibit high cytotoxicity against a wide range of tumor cell lines.[2][3] DM4 (ravtansine) is a synthetic, thiol-containing derivative of maytansine, designed for conjugation to monoclonal antibodies, forming ADCs.[][4] This targeted delivery strategy aims to enhance the therapeutic index of the highly potent maytansinoid by selectively delivering it to cancer cells, thereby minimizing systemic toxicity.[] The anticancer activity of DM4 is rooted in its ability to disrupt the dynamic nature of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[][5]
Core Mechanism: Inhibition of Tubulin Polymerization
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[][5] DM4 binds to tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[4] This action is similar to that of vinca alkaloids, as maytansinoids bind at or near the vinca-binding site on β-tubulin.[]
Binding Affinity and Kinetics
The interaction between DM4 and tubulin is characterized by a high binding affinity. While specific binding constants for DM4 are not as readily available as for its close analog DM1, studies on maytansinoids demonstrate a strong interaction with tubulin. For instance, S-methyl DM1, a stable metabolite of DM1, binds to soluble tubulin with a dissociation constant (KD) in the sub-micromolar range, indicating a potent interaction.[6]
Quantitative Effects on Microtubule Assembly
The inhibitory effect of DM4 on microtubule polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). In vitro tubulin polymerization assays have shown that S-methyl DM4 inhibits microtubule assembly with an IC50 of approximately 1.7 ± 0.4 μmol/L.[6] This is a direct measure of its potency in preventing the formation of microtubule polymers from soluble tubulin dimers.
Disruption of Microtubule Dynamics
Beyond the inhibition of de novo polymerization, DM4 exerts a profound effect on the dynamic instability of existing microtubules. Microtubules are inherently dynamic structures that continuously undergo phases of growth (polymerization) and shrinkage (depolymerization), a process critical for their cellular functions.[6] DM4 potently suppresses this dynamic instability, even at concentrations below those required to cause a significant change in the total microtubule polymer mass.[6]
At a concentration of 100 nmol/L, S-methyl DM4 has been shown to suppress microtubule dynamic instability by 73%.[6] This suppression is a key contributor to the mitotic arrest induced by maytansinoids. The stabilization of microtubules prevents the proper formation and function of the mitotic spindle, leading to a halt in cell cycle progression.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of maytansinoids on tubulin and microtubules.
| Parameter | Maytansinoid | Value | Reference |
| IC50 (Microtubule Assembly) | S-methyl DM4 | 1.7 ± 0.4 µmol/L | [6] |
| Maytansine | 1 ± 0.02 µmol/L | [6] | |
| S-methyl DM1 | 4 ± 0.1 µmol/L | [6] | |
| Dissociation Constant (KD) (Binding to soluble tubulin) | Maytansine | 0.86 ± 0.2 µmol/L | [6] |
| S-methyl DM1 | 0.93 ± 0.2 µmol/L | [6] | |
| Dissociation Constant (KD) (Binding to microtubule high-affinity sites) | Tritiated S-methyl DM1 | 0.1 ± 0.05 µmol/L | [6] |
| Suppression of Dynamic Instability (at 100 nmol/L) | S-methyl DM4 | 73% | [6] |
| S-methyl DM1 | 84% | [6] | |
| Maytansine | 45% | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
DM4 stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
Pre-warmed 96-well microplates
Procedure:
-
Prepare a stock solution of DM4 in DMSO.
-
On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in GTB.
-
In a pre-chilled 96-well plate, add the desired concentrations of DM4 or DMSO (for the vehicle control).
-
To initiate polymerization, add the tubulin/GTP solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of the polymerization rate or the final polymer mass.
Microtubule Sedimentation Assay
This assay quantifies the amount of polymerized tubulin by separating microtubules (pellet) from unpolymerized tubulin dimers (supernatant) via centrifugation.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
GTP (1 mM final concentration)
-
DM4 stock solution (in DMSO)
-
Glycerol cushion (e.g., 60% glycerol in polymerization buffer)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Incubate tubulin with various concentrations of DM4 or DMSO in polymerization buffer containing GTP at 37°C for 30-60 minutes to allow for polymerization.
-
Carefully layer the reaction mixture over a pre-warmed glycerol cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) at 37°C for 30-60 minutes to pellet the microtubules.
-
Carefully collect the supernatant.
-
Wash the pellet with warm polymerization buffer and then resuspend it in a suitable buffer.
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for tubulin.
-
Quantify the amount of tubulin in each fraction to determine the percentage of polymerized tubulin at different DM4 concentrations.
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by DM4 triggers a cascade of cellular events, ultimately leading to cell death.
Mitotic Arrest
The primary consequence of DM4's action is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule dynamics, DM4 prevents the formation of a functional bipolar spindle and the correct attachment of chromosomes, leading to a sustained activation of the SAC and arrest of the cell cycle in mitosis.[7]
Induction of Apoptosis
Prolonged mitotic arrest induced by DM4 ultimately triggers programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway. The sustained mitotic arrest leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the effects of DM4 on tubulin and microtubules.
Conclusion
This compound is a highly potent microtubule-targeting agent that exerts its cytotoxic effects through a well-defined mechanism of action. By binding to tubulin, it inhibits microtubule polymerization and potently suppresses microtubule dynamics. This disruption of the essential microtubule network leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest. Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death. A thorough understanding of these molecular events, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of DM4-based ADCs and other microtubule-targeted therapies. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this powerful class of compounds.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Intracellular Trafficking of DM4-ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on a series of intricate cellular processes, beginning with binding to a target antigen on the cell surface, followed by internalization and intracellular trafficking to the appropriate subcellular compartment for payload release. This technical guide provides an in-depth exploration of the cellular uptake and intracellular trafficking of ADCs utilizing the maytansinoid payload DM4, a potent microtubule-disrupting agent.
This guide will detail the primary internalization pathways, the subsequent intracellular journey of DM4-ADCs, and the mechanisms of payload liberation. Furthermore, it will provide comprehensive experimental protocols for studying these processes and present quantitative data where available to inform the design and optimization of next-generation DM4-ADCs.
Cellular Uptake Mechanisms of DM4-ADCs
The journey of a DM4-ADC into a target cancer cell is initiated by its binding to a specific cell surface antigen. Following this binding event, the ADC-antigen complex is internalized through one or more endocytic pathways. The predominant mechanisms for ADC uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][3]
Clathrin-Mediated Endocytosis (CME)
CME is a receptor-mediated process and a major entry route for many ADCs.[3] This pathway involves the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.
Caveolae-Mediated Endocytosis
This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. While also a form of receptor-mediated endocytosis, it follows a distinct intracellular route compared to CME.[3]
Macropinocytosis
Macropinocytosis is a receptor-independent mechanism of fluid-phase uptake, where large volumes of extracellular fluid are engulfed into the cell through the formation of large vesicles known as macropinosomes.[3] This pathway can be a significant route of entry for some ADCs, particularly in certain cell types.
Intracellular Trafficking and Payload Release
Once internalized, the DM4-ADC embarks on a journey through the endosomal-lysosomal pathway. The acidic environment of the late endosomes and the enzymatic machinery of the lysosomes are crucial for the release of the cytotoxic DM4 payload.[2][4]
The ADC is first trafficked to early endosomes. From there, it can be sorted to late endosomes and subsequently fuse with lysosomes.[4] The low pH within these compartments and the presence of proteases facilitate the degradation of the antibody and/or cleavage of the linker, liberating the DM4 payload.[2][4]
Linker Chemistry: A Critical Determinant of Payload Release
The type of linker connecting the DM4 to the antibody plays a pivotal role in the mechanism and efficiency of payload release.
-
Cleavable Linkers: DM4 is often conjugated via cleavable linkers, such as disulfide-based linkers (e.g., SPDB - N-succinimidyl 4-(2-pyridyldithio)butyrate).[5][6] These linkers are designed to be stable in the bloodstream but are readily cleaved within the reducing environment of the cell, particularly in the endosomes and lysosomes, to release the active DM4.[5]
-
Non-Cleavable Linkers: Alternatively, non-cleavable linkers like SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are used.[2] With these linkers, the antibody must be fully degraded by lysosomal proteases to release the payload, which is typically attached to the linker and a single amino acid residue (e.g., Lysine-SMCC-DM4).[2]
Upon release, the DM4 payload can diffuse or be transported from the lysosome into the cytoplasm, where it binds to tubulin, disrupts microtubule dynamics, and ultimately leads to cell cycle arrest and apoptosis.[4] A metabolite of DM4, S-methyl-DM4, has also been shown to be a potent cytotoxic agent.[7]
Quantitative Data on DM4-ADC Processing
While specific kinetic parameters for DM4-ADCs are not extensively reported in a consolidated manner, data from studies on similar maytansinoid ADCs, such as a trastuzumab-maytansinoid ADC (TM-ADC), provide valuable insights. It is important to note that these values should be experimentally determined for each specific DM4-ADC construct.
| Parameter | Value (for TM-ADC) | Cell Lines | Reference |
| Internalization Half-life (t1/2) | 6 - 14 hours | BT-474, NCI-N87, SK-BR-3 | [4] |
| Degradation Half-life (t1/2) | 18 - 25 hours | BT-474, NCI-N87, SK-BR-3 | [4] |
| Net Internalization Rate Constant (ke) | Not explicitly available for DM4-ADCs. For TM-ADC, this would be derived from the half-life. | - | |
| Degradation Rate Constant (kdeg) | Not explicitly available for DM4-ADCs. For TM-ADC, this would be derived from the half-life. | - |
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake and intracellular trafficking of DM4-ADCs. Below are detailed methodologies for key experiments.
Fluorescent Labeling of DM4-ADCs
To visualize and track ADCs within cells, they must be labeled with a fluorescent dye.
Protocol: Amine-Reactive Labeling of a DM4-ADC
-
Reagent Preparation:
-
Prepare a stock solution of the amine-reactive fluorescent dye (e.g., an NHS ester) in anhydrous DMSO at 10 mg/mL.
-
Prepare the DM4-ADC in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the fluorescent dye stock solution to the ADC solution at a molar ratio of 10-20 moles of dye per mole of ADC.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted dye by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled ADC.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled ADC at the excitation maximum of the dye and at 280 nm.
-
ADC Internalization Assay using Flow Cytometry
This assay quantifies the rate and extent of ADC internalization.
Protocol: pH-Sensitive Dye-Based Internalization Assay
-
Cell Preparation:
-
Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
ADC Labeling:
-
Label the DM4-ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in acidic environments like endosomes and lysosomes, following the manufacturer's protocol.
-
-
Internalization Assay:
-
Treat the cells with the fluorescently labeled DM4-ADC at a desired concentration (e.g., 10 nM) in complete cell culture medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
For the 0-hour time point, incubate on ice to measure surface binding.
-
-
Flow Cytometry Analysis:
-
At each time point, wash the cells with cold PBS to stop internalization.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time corresponds to the amount of internalized ADC.
-
Confocal Microscopy for Intracellular Trafficking
Confocal microscopy allows for the visualization of the subcellular localization of ADCs.
Protocol: Co-localization with Lysosomes
-
Cell Preparation and ADC Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with a fluorescently labeled DM4-ADC (e.g., labeled with Alexa Fluor 488) for different time points.
-
-
Lysosome Staining:
-
During the last 30-60 minutes of the ADC incubation, add a lysosomal marker (e.g., LysoTracker Red) to the culture medium.
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Image the live cells using a confocal microscope with appropriate laser lines and filters for the ADC and lysosomal marker.
-
-
Analysis:
-
Analyze the images for co-localization between the ADC and lysosomal signals to determine the extent of lysosomal trafficking.
-
Quantification of Intracellular DM4 and S-methyl-DM4 by LC-MS/MS
This method allows for the direct measurement of the released payload and its metabolite within the cell.
Protocol: Extraction and Analysis from Cell Lysates
-
Cell Treatment and Lysis:
-
Treat cells with the DM4-ADC for the desired time.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.
-
-
Sample Preparation:
-
Perform protein precipitation on the cell lysate (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with formic acid.
-
Detect and quantify DM4 and S-methyl-DM4 using multiple reaction monitoring (MRM) in positive ion mode.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in ADC uptake and trafficking can aid in understanding and experimental design.
Caption: General pathway of DM4-ADC cellular uptake and intracellular trafficking.
Caption: Workflow for a flow cytometry-based ADC internalization assay.
Caption: Workflow for quantifying intracellular DM4 and its metabolite.
Conclusion
A thorough understanding of the cellular uptake and intracellular trafficking of DM4-ADCs is paramount for the rational design and development of effective cancer therapies. This guide has provided a comprehensive overview of the key mechanisms, quantitative considerations, and detailed experimental protocols to aid researchers in this endeavor. By systematically investigating these cellular processes, scientists can optimize ADC properties, such as antibody selection, linker chemistry, and payload characteristics, to enhance tumor cell killing while minimizing off-target toxicities, ultimately leading to the development of safer and more potent ADCs for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Development of Fluorophore-Labeled Thailanstatin Antibody-Drug Conjugates for Cellular Trafficking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Maytansinoid DM4: A Technical Guide for Drug Development Professionals
An in-depth technical guide on the chemical structure, properties, and experimental evaluation of the potent anti-cancer agent, Maytansinoid DM4.
Introduction
This compound, a semi-synthetic derivative of maytansine, is a highly potent microtubule-disrupting agent.[1] Its significant cytotoxicity has positioned it as a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] This guide provides a comprehensive overview of DM4's chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound is a complex macrocyclic lactam. Its structure is characterized by a 19-membered ansa macrolide ring attached to a chlorinated benzene ring system.[2] The presence of a thiol group allows for its conjugation to monoclonal antibodies via cleavable linkers, a key feature for its application in ADCs.[1]
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H56ClN3O10S | [1][3] |
| Molecular Weight | 780.37 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO. Slightly soluble in chloroform and methanol. | [1][5] |
| Melting Point | Not available | |
| CAS Number | 799840-96-3 | [1][3] |
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]
As a payload in an ADC, DM4 is designed to be selectively delivered to cancer cells that overexpress a specific target antigen on their surface. The ADC binds to the antigen and is internalized by the cell. Once inside, the linker is cleaved, releasing the active DM4, which can then exert its potent cytotoxic effect.[8]
References
- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maytansinoid DM4 in Inducing Mitotic Arrest and Apoptosis: A Technical Guide
Abstract
Maytansinoid DM4 (Ravtansine) is a highly potent, thiol-containing derivative of maytansine, engineered for its cytotoxic capabilities, particularly as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3] Its anticancer activity is rooted in its function as a microtubule-targeted agent. DM4 disrupts microtubule dynamics, a process crucial for cell division, by binding to tubulin and suppressing its dynamic instability.[4][5] This interference leads to a halt in the cell cycle at the G2/M phase, an event known as mitotic arrest.[5][6] Prolonged arrest under these conditions activates the intrinsic, mitochondria-dependent apoptotic pathway, culminating in programmed cell death.[6][7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DM4-induced mitotic arrest and apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for DM4 is the potent disruption of microtubule function.[2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin dimers. Their ability to rapidly grow and shrink, a property known as dynamic instability, is fundamental for the formation and function of the mitotic spindle, which segregates chromosomes during cell division.[8]
DM4 exerts its effect by binding to β-tubulin at or near the Vinca alkaloid binding site.[6][7][9] At sub-nanomolar concentrations, its principal effect is the powerful suppression of microtubule dynamic instability.[4][5][10] Rather than causing a large-scale depolymerization of microtubules, DM4 effectively freezes their dynamics, mitigating the rates of both growth (polymerization) and shortening (depolymerization). This suppression occurs at concentrations well below those required to alter the total microtubule polymer mass.[4][5] While higher micromolar concentrations of DM4 can inhibit tubulin polymerization outright, its potent cytotoxicity at picomolar to nanomolar levels is attributed to the suppression of dynamics.[4][11]
Induction of Mitotic Arrest
The suppression of microtubule dynamics by DM4 leads to the formation of abnormal mitotic spindles.[5] Without the ability to properly attach to and align chromosomes at the metaphase plate, the cell's mitotic checkpoint is activated. This results in a robust cell cycle arrest in the G2/M phase, specifically during prometaphase and metaphase.[5][10][12] This arrest prevents the cell from completing mitosis and dividing, effectively halting proliferation.[13]
Caption: Logical workflow of DM4's mechanism of action.
Triggering the Intrinsic Apoptotic Pathway
A cell cannot remain in a state of mitotic arrest indefinitely. Prolonged activation of the mitotic checkpoint due to irreparable spindle defects serves as a powerful signal to initiate programmed cell death, or apoptosis.[7] DM4-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.[6][7]
This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[14][15] Mitotic arrest signaling tips the balance in favor of the pro-apoptotic proteins. This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, forming pores in a process known as mitochondrial outer membrane permeabilization (MOMP).[16]
MOMP is a critical, often irreversible, step in apoptosis. It allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[7][16] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome.[14] The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[17][18]
Caption: The intrinsic apoptosis signaling pathway activated by DM4.
Quantitative Data Summary
The biological effects of DM4 have been quantified across various experimental systems. The following tables summarize key data regarding its impact on microtubule dynamics and its cytotoxicity in cancer cell lines.
Table 1: Effects of S-methyl DM4 on Microtubule Dynamics (Data derived from in vitro studies using purified tubulin)
| Parameter | Control | 100 nmol/L S-methyl DM4 | Percent Suppression |
| Dynamicity | (Baseline) | Significantly Reduced | 73%[4] |
| Polymer Mass | (Baseline) | <3% Reduction | N/A[4] |
| Note: S-methyl DM4 is a stable metabolite of DM4 used for in vitro studies.[4] |
Table 2: Cytotoxicity (IC₅₀) of DM4 in Cancer Cell Lines (IC₅₀ represents the concentration required to inhibit cell viability by 50%)
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [19] |
| AML Cell Lines (CD123+) | Acute Myeloid Leukemia | 1 - 10 | [19] |
| MCF7 | Breast Cancer | IC₅₀ for mitotic arrest: 0.34 (as S-methyl DM1) | [5] |
Key Experimental Protocols
The characterization of DM4's activity relies on a suite of standard and specialized cell and molecular biology techniques. Detailed methodologies for the most common assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of DM4 in appropriate cell culture medium. Replace the existing medium with the DM4-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the DM4 concentration and use a non-linear regression model (e.g., Hill slope) to calculate the IC₅₀ value.[19]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DM4 (and a vehicle control) for a defined time (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the 4n peak indicates G2/M arrest.[5][20]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis for Apoptotic and Cell Cycle Markers
This method is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of key regulators of apoptosis and the cell cycle.
-
Protein Extraction: Treat cells with DM4 as described above. Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Cyclin B1, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion
This compound is a formidable cytotoxic agent whose efficacy is derived from a precise and potent mechanism of action. By binding to tubulin, it suppresses microtubule dynamic instability, a property essential for mitotic spindle function.[4][5] This leads to a cascade of events beginning with mitotic arrest in the G2/M phase, which, when prolonged, culminates in the activation of the intrinsic apoptotic pathway and programmed cell death.[6][7] This well-defined mechanism, coupled with its high potency, makes DM4 an exceptionally effective payload for Antibody-Drug Conjugates, enabling the targeted destruction of cancer cells and representing a cornerstone of modern targeted chemotherapy strategies.[11][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DM4 - Creative Biolabs [creative-biolabs.com]
- 10. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Maytansinoid DM4 in Heterogeneous Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the bystander effect mediated by the maytansinoid payload DM4, a potent microtubule inhibitor used in antibody-drug conjugates (ADCs). Overcoming tumor heterogeneity is a critical challenge in cancer therapy, and the ability of an ADC's payload to kill adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect—is a key strategy to enhance therapeutic efficacy. This document details the underlying mechanisms, summarizes key quantitative data from preclinical studies, provides representative experimental protocols for assessing this effect, and illustrates the critical pathways and workflows.
Introduction to the Bystander Effect
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. However, many solid tumors exhibit heterogeneous antigen expression, meaning a single tumor can contain a mix of antigen-positive (Ag+) and antigen-negative (Ag-) cells.[1][] This heterogeneity can limit the efficacy of ADCs that only kill the cells they directly target.
The bystander effect offers a solution to this problem.[1] It occurs when the cytotoxic payload, after being released inside a target Ag+ cell, diffuses out and kills neighboring Ag- cells.[3] This expands the ADC's therapeutic reach beyond the directly targeted cell population. The capacity for bystander killing is not inherent to all ADCs; it is critically dependent on the properties of both the linker and the payload.[]
Mechanism of Action: From ADC Internalization to Bystander Killing
The bystander effect of a DM4-containing ADC is a multi-step process involving specific biochemical and physical properties of the conjugate. The payload's ability to traverse cell membranes is paramount.
Key Determinants:
-
Cleavable Linker: A cleavable linker (e.g., a disulfide or dipeptide linker) is essential.[4] These linkers are designed to be stable in circulation but are cleaved by enzymes (like cathepsins) or reducing agents (like glutathione) present in the intracellular environment of the tumor cell.[][3] This cleavage releases the DM4 payload in its unmodified, cell-permeable form. In contrast, non-cleavable linkers, such as the one used in Trastuzumab emtansine (T-DM1), release the payload with an attached amino acid residue (lysine-MCC-DM1), which is charged and cannot efficiently exit the cell, thus preventing a bystander effect.[1][4][5]
-
Payload Permeability: The released payload must be sufficiently lipophilic and non-polar to diffuse across the plasma membrane of the target cell into the extracellular space, and then into adjacent bystander cells.[][6] DM4 is a potent microtubule-disrupting agent.[] Following its release from a cleavable linker, it undergoes intracellular processing to form metabolites, such as S-methyl-DM4, which are highly membrane-permeable and capable of inducing the bystander effect.[7]
The following diagram illustrates the canonical pathway for the DM4-mediated bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rsc.org [rsc.org]
In Vitro Potency of Free Maytansinoid DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of the free maytansinoid DM4, a potent microtubule-targeting agent. The document outlines its mechanism of action, summarizes its cytotoxic activity across various cell lines, provides detailed experimental protocols for assessing its potency, and visualizes key cellular pathways and workflows.
Introduction to this compound
Maytansinoids are a class of highly cytotoxic compounds that were first isolated from the plant Maytenus ovatus.[1] DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is a synthetic derivative of maytansine developed to have a thiol group, allowing for conjugation to targeting moieties such as monoclonal antibodies in antibody-drug conjugates (ADCs).[] However, understanding the intrinsic potency of the free, unconjugated DM4 payload is crucial for the development of effective cancer therapeutics.
The primary mechanism of action for maytansinoids is the disruption of microtubule dynamics.[1] By binding to tubulin, DM4 inhibits microtubule polymerization, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[][3]
In Vitro Potency of Free this compound
Free maytansinoids exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar range.[4] While comprehensive data for free DM4 is distributed across various studies, the available information, along with data from its close structural analogs, demonstrates its exceptional potency.
Below is a summary of reported in vitro potencies for maytansinoids in various cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell line passage number, incubation time, and the specific viability assay used.
| Cell Line | Cancer Type | Compound | IC50 | Citation |
| KB | Head and Neck | S-methyl-DM4 | 6.0 x 10⁻¹¹ M | [5] |
| BT474 | Breast | Maytansine | 0.42 nM | |
| BJAB | Lymphoma | Maytansine | 0.27 nM | |
| MCF7 | Breast | S-methyl DM1 | 330 pM | [6] |
| MCF7 | Breast | Maytansine | 710 pM | [6] |
Experimental Protocols for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following are detailed protocols for commonly used in vitro assays to determine the IC50 of free DM4.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
DM4 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of free DM4 in complete culture medium from the stock solution. A typical concentration range for maytansinoids would span from picomolar to nanomolar concentrations.
-
Remove the old medium from the wells and add 100 µL of the DM4 dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest DM4 concentration) and untreated control wells.
-
Incubate the plate for a desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each DM4 concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the DM4 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Resazurin (AlamarBlue) Assay
The resazurin assay is a fluorometric/colorimetric assay that also measures cell viability by quantifying metabolic activity.[9] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
DM4 stock solution (in DMSO)
-
Complete cell culture medium
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
96-well opaque-walled plates (for fluorescence)
-
Multichannel pipette
-
Microplate reader with fluorescence capabilities
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates for fluorescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each DM4 concentration relative to the untreated control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Mechanism of Action and Signaling Pathways
The cytotoxic effect of DM4 is initiated by its interaction with the cellular cytoskeleton. The subsequent signaling cascade leads to programmed cell death, or apoptosis.
Microtubule Disruption
DM4 binds to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is the primary cytotoxic mechanism.
Caption: DM4 binds to tubulin, inhibiting microtubule polymerization and dynamics.
Experimental Workflow for IC50 Determination
The process of determining the in vitro potency of DM4 follows a standardized workflow, from cell culture to data analysis.
Caption: Workflow for determining the IC50 value of free this compound.
Induction of Apoptosis Signaling Pathway
The mitotic arrest induced by DM4 triggers the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Caption: DM4-induced apoptosis is mediated by the intrinsic mitochondrial pathway.
Conclusion
Free this compound is a highly potent cytotoxic agent with sub-nanomolar in vitro activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis. The experimental protocols provided herein offer robust methods for quantifying the in vitro potency of DM4 and similar cytotoxic compounds. A thorough understanding of the potency and mechanism of free DM4 is essential for the rational design and development of maytansinoid-based cancer therapies, including ADCs.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Maytansinoid DM4 stability and solubility characteristics
An In-depth Technical Guide to the Stability and Solubility Characteristics of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility characteristics of this compound, a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of its mechanism of action and analytical workflows.
Core Concepts: Stability and Solubility of DM4
This compound is a thiol-containing derivative of maytansine.[1] Its stability and solubility are critical parameters that influence its efficacy and safety profile as an ADC payload. While maytansinoids are generally considered to have good aqueous stability and reasonable aqueous solubility, specific formulation strategies are often necessary to optimize their delivery.[2][3]
Stability Profile
The stability of DM4 is a crucial factor, particularly in the context of an ADC, as premature release of the payload in circulation can lead to off-target toxicity.[4] The linker connecting DM4 to the antibody plays a significant role in its stability. For instance, sterically hindered disulfide linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are designed to enhance the stability of the ADC in the bloodstream.[4]
Once internalized by target cells, ADCs are typically processed in lysosomes, leading to the release of DM4 or its metabolites.[5] A key and potently cytotoxic metabolite of DM4 is S-methyl-DM4, which is formed through the reduction of the disulfide linker and subsequent methylation.[5]
Storage Conditions: For long-term storage, a DM4-linker conjugate is recommended to be stored at -80°C for up to 6 months, protected from light and under a nitrogen atmosphere.[6]
Solubility Profile
The aqueous solubility of maytansinoids is a key attribute for their successful conjugation to antibodies without causing aggregation.[2] However, like many potent small molecules, DM4's solubility can be a limiting factor in formulation development.
Quantitative Data
The following tables summarize the available quantitative data on the stability and solubility of DM4.
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Method | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (128.14 mM) | Not Specified | Not Specified | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not publicly available | Not Specified | Shake-Flask | [8] |
Table 2: Stability and Potency of this compound and its Metabolite
| Parameter | Analyte | Value | Condition | Reference |
| Terminal Half-Life (in vivo, formation-limited) | DM4 | 8.7 days | Human pharmacokinetic study of an anti-CEACAM5 ADC | [9] |
| IC50 (Inhibition of microtubule assembly) | S-methyl DM4 | 1.7 ± 0.4 μmol/L | In vitro tubulin polymerization assay | [10] |
| Free DM4 in Human Plasma (from ADC) | DM4 | ~3% | 37°C over 24 hours | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and solubility of DM4.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[1][12][13]
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mechanical shaker or agitator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm filter)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of solid DM4 to a known volume of PBS (pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify the concentration of DM4 in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve with known concentrations of DM4 to determine the concentration in the saturated solution.
Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the simultaneous quantification of DM4 and its metabolite, S-methyl-DM4, in plasma.[11]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a Diode Array Detector (DAD).[11]
-
Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of Milli-Q water and methanol (25:75, v/v), both containing 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.[11]
Sample Preparation (from plasma):
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in an appropriate solvent (e.g., N,N-Dimethylacetamide) for HPLC analysis.[11]
Stability Study Procedure:
-
Prepare solutions of DM4 in the desired buffer (e.g., PBS at various pH values).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points, withdraw aliquots of the solutions.
-
Analyze the samples by HPLC to determine the remaining concentration of DM4 and the formation of any degradation products.
-
Calculate the degradation rate and half-life of DM4 under each condition.
Protocol for In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of DM4 and its metabolites on microtubule formation.[10]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 100 mmol/L PIPES, 1 mmol/L EGTA, 1 mmol/L MgSO4, pH 6.8)
-
This compound or its metabolites
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.
-
Add various concentrations of DM4 or its metabolites to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate tubulin polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
The rate of polymerization and the steady-state polymer mass can be used to quantify the inhibitory activity of the compound. The IC50 value, the concentration required to inhibit tubulin polymerization by 50%, can then be determined.[10]
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of DM4 is the inhibition of microtubule polymerization. By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for DM4 Stability Assessment in Plasma
The following diagram illustrates a typical workflow for evaluating the stability of DM4 in a plasma matrix using HPLC analysis.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. bioassaysys.com [bioassaysys.com]
- 13. who.int [who.int]
Methodological & Application
Application Notes and Protocols for Conjugating Maytansinoid DM4 to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. Maytansinoid DM4, a highly potent tubulin inhibitor, is a clinically relevant payload used in the development of ADCs for cancer therapy.[1][2] The conjugation of DM4 to a mAb results in an ADC that can selectively deliver the cytotoxic agent to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity.[2][3]
The therapeutic efficacy and safety of a DM4-ADC are critically dependent on several factors, including the choice of linker, the drug-to-antibody ratio (DAR), and the site of conjugation.[3][4] This document provides a detailed protocol for the conjugation of DM4 to monoclonal antibodies, covering the chemical principles, experimental procedures, and analytical methods for characterization.
Principle of DM4 Conjugation
The conjugation of DM4 to a monoclonal antibody typically involves a two-step process:
-
Antibody Modification: The mAb is first modified with a bifunctional linker. Common strategies target either the lysine residues on the antibody surface or the cysteine residues within the interchain disulfide bonds.[5]
-
Drug Conjugation: The thiol-containing DM4 payload is then conjugated to the activated linker on the antibody.[6]
The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of drug release at the target site. Cleavable linkers, such as those containing a disulfide bond (e.g., SPDB), are designed to release the drug in the reducing environment of the tumor cell, while non-cleavable linkers (e.g., SMCC) release the drug upon lysosomal degradation of the antibody.[][8]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4 (thiol-containing maytansinoid)
-
Bifunctional linker (e.g., SPDB or SMCC)
-
Reducing agent (e.g., TCEP for cysteine conjugation)
-
Organic co-solvent (e.g., Dimethylacetamide - DMA)
-
Reaction buffers (e.g., borate buffer, phosphate buffer)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification resin (e.g., Sephadex G25)
-
Analytical instruments (UV/Vis spectrophotometer, HPLC, Mass Spectrometer)
Protocol 1: Conjugation via Lysine Residues (using SPDB linker)
This protocol describes the conjugation of DM4 to the lysine residues of a mAb using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.
-
Antibody Preparation:
-
Dialyze the mAb against a suitable buffer (e.g., PBS, pH 7.2-7.5) to remove any interfering substances.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Modification with SPDB:
-
Dissolve SPDB in an organic co-solvent like DMA.
-
Add a 5-10 fold molar excess of SPDB to the mAb solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Removal of Excess Linker:
-
Purify the modified mAb using a desalting column (e.g., Sephadex G25) equilibrated with a suitable buffer (e.g., PBS, pH 6.5). This step removes the unreacted SPDB linker.
-
-
DM4 Conjugation:
-
Purification of the ADC:
Protocol 2: Site-Specific Conjugation via Cysteine Residues
This protocol outlines a method for site-specific conjugation of DM4 to engineered cysteine residues or reduced interchain disulfide bonds.
-
Antibody Reduction:
-
For antibodies with engineered cysteines or for targeting native interchain disulfides, a partial reduction is necessary.
-
Treat the mAb with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a controlled molar excess. The exact concentration and reaction time need to be optimized for each antibody to achieve the desired number of free thiols.
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS with EDTA) to prevent re-oxidation of the thiols.
-
-
DM4 Conjugation with a Maleimide-Containing Linker:
-
In this approach, a DM4-linker construct containing a maleimide group (e.g., DM4-SMCC) is used.
-
Dissolve the DM4-linker in an organic co-solvent like DMA.
-
Add a slight molar excess of the DM4-linker to the reduced mAb.
-
Incubate the reaction at room temperature for 2-4 hours under a nitrogen atmosphere.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.
-
Purify the DM4-ADC using a desalting column (e.g., Sephadex G25) as described in the previous protocol.
-
Characterization of DM4-ADC
Accurate characterization of the DM4-ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of DM4 molecules conjugated to each antibody.[4]
-
UV/Vis Spectroscopy: This is a common and straightforward method to determine the average DAR.[11] It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug has a characteristic absorbance (e.g., 252 nm for maytansinoids). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11][]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species with different numbers of conjugated drugs.[13] The weighted average of the peak areas corresponding to each drug-loaded species can be used to calculate the average DAR.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the exact mass of the different ADC species and thus the distribution of drug loads.[3][5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of DM4-ADCs.
| Parameter | Lysine Conjugation (e.g., Ab-SPDB-DM4) | Site-Specific Cysteine Conjugation | Reference |
| Target DAR | 3.5 | 2 or 4 | [14] |
| Achieved Average DAR | 3.4 | Homogeneous 2 or 4 | [14] |
| Conjugation Efficiency | Variable, produces a heterogeneous mixture | High, produces a homogeneous product | [14] |
| Monomer Content | >95% | >98% | [14] |
| Analytical Method | Information Provided | Key Considerations | Reference |
| UV/Vis Spectroscopy | Average DAR | Requires accurate extinction coefficients for both mAb and drug. | [11] |
| HIC-HPLC | DAR distribution, average DAR, purity | Method development is required to achieve good separation. | [10][13] |
| LC-MS | Exact mass of ADC species, DAR distribution, identification of by-products | Can be complex for heterogeneous mixtures. Deglycosylation may be required. | [3][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation of DM4 to a monoclonal antibody.
Signaling Pathway of DM4-ADC Action
Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. cellmosaic.com [cellmosaic.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]
Choosing the Right Linker for Maytansinoid DM4 Antibody-Drug Conjugates: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-targeting agent, is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs). The efficacy and safety of a DM4-ADC are critically dependent on the linker that connects the antibody to the DM4 payload. The linker's properties dictate the ADC's stability in circulation, its drug release mechanism, and its overall therapeutic index. This document provides a detailed guide to selecting the appropriate linker for DM4-ADCs, with a focus on the two most common types: cleavable disulfide linkers and non-cleavable thioether linkers.
The ideal linker for an ADC should be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon internalization into the target cancer cell, the linker should efficiently release the active drug.[3] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of drug release and, consequently, different impacts on the ADC's performance.[4][5]
Linker Technologies for DM4-ADCs
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of a DM4-ADC. This choice influences the ADC's mechanism of action, potency, and potential for bystander killing.
Cleavable Linkers: Disulfide Linkers
Disulfide linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), are designed to be cleaved in the reducing environment of the cell.[6] The intracellular concentration of reducing agents like glutathione is significantly higher than in the bloodstream, leading to selective cleavage of the disulfide bond and release of the DM4 payload within the target cell.[7][8]
-
Mechanism of Action: Disulfide linkers exploit the differential in reducing potential between the extracellular environment and the intracellular cytoplasm.[] Once the ADC is internalized, the disulfide bond is reduced, releasing the thiol-containing active metabolite of DM4.[10]
-
Advantages:
-
Bystander Effect: The released, cell-permeable DM4 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[11][12] This can be particularly advantageous in tumors with heterogeneous antigen expression.
-
Potent Metabolites: The released DM4 and its metabolites are highly cytotoxic.[10]
-
-
Disadvantages:
-
Potential for Premature Release: Disulfide linkers can be susceptible to some degree of cleavage in the circulation, which could lead to off-target toxicity.[13][14] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13][14] For instance, the SPDB linker is more hindered and thus more stable than less hindered disulfide linkers.[15]
-
Non-Cleavable Linkers: Thioether Linkers
Non-cleavable linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond between the antibody and DM4.[3][16] The release of the drug from these ADCs relies on the complete proteolytic degradation of the antibody in the lysosome following internalization.[3][17]
-
Mechanism of Action: After the ADC is internalized and trafficked to the lysosome, the antibody portion is degraded by lysosomal proteases, releasing the DM4 payload still attached to the linker and a single amino acid residue (lysine).[10]
-
Advantages:
-
High Plasma Stability: Thioether linkers are generally more stable in the circulation compared to disulfide linkers, leading to a lower risk of premature drug release and associated off-target toxicity.[18][19]
-
Reduced Off-Target Toxicity: The charged nature of the released lysine-linker-DM4 metabolite limits its ability to diffuse across cell membranes, thereby minimizing the bystander effect and reducing the potential for toxicity to neighboring healthy cells.[11][17]
-
-
Disadvantages:
-
Lack of Bystander Effect: The limited cell permeability of the active metabolite means that non-cleavable linker-ADCs are less effective at killing adjacent antigen-negative cells.[17]
-
Dependence on Lysosomal Degradation: The efficacy of these ADCs is entirely dependent on efficient internalization and lysosomal processing.
-
Quantitative Data Summary
The choice of linker significantly impacts the in vitro and in vivo properties of a DM4-ADC. The following tables summarize key quantitative data comparing disulfide and thioether linked DM4-ADCs.
Table 1: In Vitro Cytotoxicity of DM4-ADCs
| Linker Type | Linker Example | Target Cell Line | IC50 (ng/mL) | Reference |
| Disulfide (Cleavable) | SPDB-DM4 | CanAg-positive cells | ~1-10 | [] |
| Thioether (Non-cleavable) | SMCC-DM1 | HER2-positive cells | ~10-100 | [3] |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| Linker Type | Linker Example | Xenograft Model | Efficacy | Reference |
| Disulfide (Cleavable) | huC242-SPDB-DM4 | CanAg-positive tumors | High anti-tumor activity | [][10] |
| Thioether (Non-cleavable) | huC242-SMCC-DM1 | CanAg-positive tumors | Lower anti-tumor activity than disulfide-linked | [10] |
Table 3: Pharmacokinetic Properties of DM4-ADCs
| Linker Type | Linker Example | Key Pharmacokinetic Parameter | Observation | Reference |
| Disulfide (Cleavable) | SPP-DM1 (less hindered) | Clearance | Higher clearance | [19] |
| Disulfide (Cleavable) | SPDB-DM4 (more hindered) | Clearance | Lower clearance | [14][15] |
| Thioether (Non-cleavable) | MCC-DM1 | Clearance | Similar to highly hindered disulfide linkers | [19] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of DM4-ADCs.
Protocol 1: Conjugation of DM4 to an Antibody
This protocol describes the conjugation of a thiol-containing DM4 derivative to a monoclonal antibody via either a disulfide or a thioether linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4 derivative with a free thiol group
-
Linker-payload reagent (e.g., SPDB-DM4 or SMCC-DM4) dissolved in an organic solvent like DMSO[20]
-
Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (for cysteine conjugation)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., TCEP). Incubate for a defined period at a specific temperature to achieve the desired level of reduction.
-
If conjugating to lysines, ensure the antibody is in an amine-free buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the reaction with NHS-ester containing linkers.[]
-
-
Linker-Payload Reaction:
-
Dissolve the linker-DM4 reagent in DMSO to a final concentration of 10 mg/mL.[22]
-
Add the dissolved linker-DM4 to the prepared antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature or 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted linkers.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or other suitable purification methods.
-
-
Characterization:
-
Characterize the purified ADC for protein concentration, DAR, aggregation, and purity.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[23] It can be determined using UV-Vis spectroscopy or mass spectrometry.
Method 1: UV-Vis Spectroscopy [24][]
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM4 (typically around 252 nm).
-
Determine the extinction coefficients of the unconjugated antibody and the free DM4 at both wavelengths.
-
Calculate the DAR using the following equations based on the Beer-Lambert law:
-
A(ADC) at 280 nm = A(Ab) at 280 nm + A(Drug) at 280 nm
-
A(ADC) at λmax(Drug) = A(Ab) at λmax(Drug) + A(Drug) at λmax(Drug)
-
Solve the system of equations for the concentrations of antibody and drug to determine the molar ratio.
-
Method 2: Mass Spectrometry (MS) [26][27]
-
Analyze the intact ADC or its subunits (light chain and heavy chain) by high-resolution mass spectrometry (e.g., ESI-QTOF).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species.
-
Calculate the average DAR by averaging the number of drugs conjugated to each antibody molecule, weighted by their relative abundance.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma by measuring the amount of prematurely released payload.[28][29][30]
Materials:
-
DM4-ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
Analytical method to quantify the released payload (e.g., LC-MS)
Procedure:
-
Incubate the DM4-ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma sample.
-
Process the plasma samples to precipitate proteins and extract the released DM4.
-
Quantify the concentration of released DM4 in the supernatant using a validated LC-MS method.
-
Calculate the percentage of drug released over time to determine the stability of the linker.
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of the DM4-ADC against target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
DM4-ADC and control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DM4-ADC and control ADC.
-
Incubate the plates for a defined period (e.g., 72-96 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the DM4-ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
DM4-ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the DM4-ADC (at various dose levels) and the vehicle control to the respective groups via a suitable route (e.g., intravenous).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of the ADC.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Drug release mechanisms for disulfide and thioether linkers.
Caption: A logical workflow for the development and evaluation of a DM4-ADC.
Conclusion
The selection of an appropriate linker is a paramount consideration in the development of a successful this compound-ADC. Disulfide linkers offer the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors, but may carry a higher risk of off-target toxicity due to potential instability in circulation. Conversely, non-cleavable thioether linkers provide enhanced plasma stability and reduced off-target effects, but their efficacy is strictly dependent on target cell internalization and lysosomal degradation, and they lack a bystander effect. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific therapeutic goals and the biological context of the target antigen and tumor type. Careful consideration of these factors will ultimately lead to the design of more effective and safer DM4-ADCs for cancer therapy.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. njbio.com [njbio.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 10. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 22. furthlab.xyz [furthlab.xyz]
- 23. hpst.cz [hpst.cz]
- 24. researchgate.net [researchgate.net]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciex.com [sciex.com]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 29. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 30. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DM4-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] DM4, a maytansinoid derivative, is a highly potent anti-mitotic agent frequently utilized as the cytotoxic payload in ADCs.[3][][5] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6]
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for DM4-conjugated antibodies. The protocols outlined below are essential for the preclinical evaluation of ADC efficacy, enabling researchers to determine the concentration-dependent cell-killing ability and quantify key parameters such as the half-maximal inhibitory concentration (IC50).[7][8]
Mechanism of Action of DM4-Conjugated ADCs
The therapeutic effect of a DM4-conjugated ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[7] This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[6] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the DM4 payload into the cytoplasm.[3][6] The released DM4 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and programmed cell death.[3][]
Experimental Protocols
A fundamental assay for evaluating the efficacy of a DM4-conjugated ADC is the in vitro cytotoxicity assay.[9][10] This is crucial for determining the dose-dependent cell-killing ability of the ADC.[7] The following protocol is a representative method using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[6]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines[7]
-
Complete cell culture medium[6]
-
DM4-conjugated ADC and unconjugated antibody (as a control)[6][7]
-
Phosphate-buffered saline (PBS)[6]
-
Trypsin-EDTA (for adherent cells)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][7]
-
96-well microplates[6]
-
Microplate reader[7]
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-conjugated ADC and the unconjugated antibody control in complete medium.[7]
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.[7]
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).[6]
-
Incubate the plate for a predetermined period (e.g., 72-96 hours), which should be optimized based on the cell line and the ADC.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, or until formazan crystals are visible.[7]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][7]
-
Incubate overnight at 37°C in the dark.[7]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[7][11]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.[11]
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Data Presentation
The cytotoxic potency of DM4-conjugated ADCs is typically quantified by their IC50 values, which represent the concentration of the ADC required to inhibit cell viability by 50%.[6] It is crucial to assess the cytotoxicity on both antigen-positive and antigen-negative cell lines to demonstrate target-specific killing.
Table 1: Representative In Vitro Cytotoxicity Data for a DM4-Conjugated ADC
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) of DM4-ADC |
| HGC-27 | Gastric Cancer | High | 0.87[7] |
| HT-29 | Colon Cancer | High | Potent cytotoxicity observed[6][13] |
| HCT116 | Colon Cancer | High | Potent cytotoxicity observed[6][13] |
| SW620 | Colon Cancer | Negative | No inhibitory effect[13] |
| LoVo | Colon Cancer | Negative | No inhibitory effect[13] |
Table 2: Hypothetical Cytotoxicity Data for a DM4-ADC and Controls
| Treatment | Target Cell Line (Antigen +) IC50 (nM) | Non-Target Cell Line (Antigen -) IC50 (nM) |
| DM4-ADC | 0.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Irrelevant ADC | >1000 | >1000 |
Additional Assays
To further characterize the mechanism of action of DM4-conjugated ADCs, additional assays can be performed:
-
Apoptosis Assays: Methods such as Annexin V/PI staining or caspase activity assays can confirm that the observed cytotoxicity is due to apoptosis.[8][14]
-
Cell Cycle Analysis: Flow cytometry can be used to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following ADC treatment.[8]
-
Bystander Effect Assay: This assay determines if the DM4 payload, once released from the target cell, can kill neighboring antigen-negative cells.[9] This can be assessed using a co-culture system of antigen-positive and fluorescently labeled antigen-negative cells.[9][12]
Troubleshooting
Inconsistent IC50 values are a common issue in ADC in vitro potency assays.[11] Potential sources of variability include:
-
ADC Quality: Aggregation or degradation of the ADC can affect its potency.[11]
-
Cell Culture Conditions: Cell line authenticity, passage number, and cell health are critical factors.[11] High passage numbers can lead to genetic drift and altered antigen expression.[11]
-
Assay Protocol: Inconsistencies in cell seeding density, incubation times, and reagent preparation can introduce variability.[15]
By adhering to standardized protocols and carefully controlling experimental variables, researchers can generate reliable and reproducible data to guide the development of novel DM4-conjugated ADCs for cancer therapy.
References
- 1. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Synthesis of DM4 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. DM4 (ravtansine), a highly potent maytansinoid tubulin inhibitor, is a clinically relevant payload used in the development of ADCs.[1][2] Its mechanism of action involves binding to tubulin, which disrupts microtubule assembly and leads to mitotic arrest and subsequent apoptosis of cancer cells.[2][3][4] This document provides detailed application notes and experimental protocols for the chemical synthesis of DM4 and its subsequent conjugation to a monoclonal antibody.
Data Presentation
Table 1: Summary of Yields for Key DM4 Synthesis Intermediates
| Step | Intermediate Compound | Starting Material | Yield (%) |
| 1 | 4-Mercapto-4-methylpentanoic acid (7) | Isobutylene sulfide and acetonitrile anion | 39 |
| 2 | 4-Methyl-4-(methyldithio)pentanoic acid (8) | 4-Mercapto-4-methylpentanoic acid (7) | 70 |
| 3 | N-hydroxysuccinimide ester of (8) (9) | 4-Methyl-4-(methyldithio)pentanoic acid (8) | 90 |
| 4 | N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine (10) | N-hydroxysuccinimide ester (9) and N-Methyl-L-alanine | 51 |
| 5 | L-DM4-SMe (4e) | Maytansinol (11) and Intermediate (10) | 36 |
| 6 | DM4 (4b) | L-DM4-SMe (4e) | 97 |
Experimental Protocols
Protocol 1: Chemical Synthesis of DM4
This protocol outlines the multi-step synthesis of DM4, starting from the preparation of key intermediates.
Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid (7) [3]
-
Equip a 500 mL flask with a stir bar and an addition funnel under an argon atmosphere.
-
Add 150 mL of anhydrous tetrahydrofuran (THF) and 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) to the flask and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of isobutylene sulfide in THF.
-
After the reaction is complete, add a solution of the anion of acetonitrile.
-
Reflux the reaction mixture overnight.
-
Cool the reaction to room temperature and add 60 mL of deionized water.
-
Extract the mixture twice with 25 mL portions of a 2:1 mixture of ethyl acetate and hexane.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the aqueous layer three times with 75 mL portions of ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent by rotary evaporation to yield product 7. This material is typically used in the next step without further purification.
Step 2: Synthesis of 4-Methyl-4-(methyldithio)pentanoic acid (8) [3]
-
Dissolve 6.0 mL (40 mmol) of mercaptopentanoic acid (7) in 50 mL of deionized water in a 250 mL flask.
-
Add 6.4 g (60 mmol) of sodium carbonate to the solution while stirring.
-
In an addition funnel, prepare a solution of 7.5 g (60 mmol) of methyl methanethiolsulfonate in 30 mL of 100% ethanol.
-
Add the methyl methanethiolsulfonate solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature. After completion, wash the mixture three times with 25 mL portions of ethyl acetate.
-
Adjust the aqueous layer to approximately pH 2 with 5 M HCl.
-
Extract the aqueous layer twice with 120 mL portions of ethyl acetate.
-
Wash the combined organic layers with a 4:1 solution of saturated NaCl and 1 M HCl.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield product 8, which can be used without further purification.
Step 3: Synthesis of N-hydroxysuccinimide ester of (8) (9) [3]
-
Dissolve product 8 in a suitable solvent.
-
React with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under vacuum to obtain crude product 9. This is often used directly in the next step.
Step 4: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine (10) [3]
-
Dissolve 2.85 g (18.0 mmol) of N-Methyl-L-alanine in 50 mL of a 1:1 solution of dimethoxyethane and deionized water.
-
Add 6.9 g (36 mmol) of triethylamine.
-
While vigorously stirring, add a solution of 5.44 g (18 mmol) of ester (9) in 40 mL of the same solvent mixture dropwise over approximately 5 minutes.
-
After 2 hours, concentrate the reaction mixture by rotary evaporation.
-
Add 10 mL of deionized water and adjust the pH to approximately 2 with 1 M HCl.
-
Extract the mixture twice with 50 mL portions of ethyl acetate.
-
Add hexane to the combined organic layers to precipitate the product.
-
Vacuum dry the precipitate to yield product 10.
Step 5: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine (L-DM4-SMe, 4e) [3]
-
Dissolve 25 mg (0.44 mmol) of maytansinol (11) and 42.0 mg (0.177 mmol) of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine (10) in 3 mL of dichloromethane under an argon atmosphere.
-
Add a solution of 57.1 mg (0.277 mmol) of dicyclohexylcarbodiimide (DCC) in 0.67 mL of dichloromethane.
-
After 1 minute, add 0.03 mL of a 1 M ZnCl₂ solution in diethyl ether.
-
Stir the reaction for 3 hours at room temperature.
-
Purify the crude product by HPLC on a 10 micron Diazem™ CN column (50 cm x 250 cm).
-
Use a mobile phase of hexane, 2-propanol, and ethyl acetate (68:8:24) at a flow rate of 118 mL/min.
-
The desired L-amino acid-containing isomer (4e) elutes with a retention time of approximately 11 minutes.
-
Combine the fractions containing the desired product and remove the solvent under vacuum.
Step 6: Synthesis of DM4 (4b) [3]
-
Dissolve 12 mg (0.015 mmol) of the disulfide 4e in 1.0 mL of a 1:1 mixture of ethyl acetate and methanol.
-
Add a solution of 18 mg (0.117 mmol) of dithiothreitol (DTT) in 0.50 mL of 50 mM phosphate buffer (pH 7.5).
-
Stir the solution under an argon atmosphere for 3 hours.
-
Add 1 mL of 200 mM phosphate buffer (pH 6.0) and extract the mixture three times with 2 mL portions of ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum.
-
Purify the residue by HPLC on a 10 micron Diazem™ CN column (50 cm x 250 cm) using a mobile phase of hexane, 2-propanol, and ethyl acetate (70:8:22) at a flow rate of 22 mL/min.
-
The desired product, DM4 (4b), elutes with a retention time of approximately 10 minutes.
-
Combine the pure fractions and remove the solvent under vacuum to obtain the final product.
Protocol 2: Antibody-Drug Conjugation using SMCC Linker
This protocol describes the conjugation of DM4 to a monoclonal antibody via the heterobifunctional SMCC linker.[5][6]
Step 1: Antibody Modification with SMCC [5]
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
Prepare a stock solution of SMCC in a dry, water-miscible organic solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution and incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free reaction buffer.
Step 2: Conjugation of DM4 to the Modified Antibody [5]
-
Dissolve DM4 in a compatible organic solvent (e.g., DMSO) to a known concentration.
-
Add the DM4 solution to the maleimide-activated antibody solution. A molar excess of DM4 (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or N-acetylcysteine in a 5- to 10-fold molar excess over the initial SMCC. Incubate for an additional 30-60 minutes.
Step 3: Purification of the Antibody-Drug Conjugate [5][7]
-
Purify the ADC from unreacted drug, linker, and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
For SEC, use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated in the final formulation buffer.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: Characterization of the DM4-ADC
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy [8][]
-
Measure the absorbance of the purified ADC solution at 280 nm and 252 nm (the absorbance maximum for maytansinoids).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients for the antibody and DM4 at both wavelengths.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Determination of DAR by Liquid Chromatography-Mass Spectrometry (LC-MS) [][10][11]
-
Inject the purified ADC onto a reverse-phase or hydrophobic interaction chromatography (HIC) column coupled to a high-resolution mass spectrometer.
-
The different drug-loaded species (e.g., DAR0, DAR2, DAR4) will be separated based on their hydrophobicity.
-
Deconvolute the mass spectra to determine the masses of the different ADC species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of DM4.
Caption: Experimental workflow for DM4-ADC conjugation.
Caption: Signaling pathway of DM4-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
Measuring the Drug-to-Antibody Ratio (DAR) of DM4 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2][3] An inconsistent DAR can lead to variability in therapeutic outcomes and potential toxicity. For maytansinoid-based ADCs, such as those utilizing the potent microtubule-disrupting agent DM4, precise and accurate measurement of the DAR is essential throughout the development and manufacturing process.[4][5]
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of DM4 ADCs:
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A high-resolution technique to assess the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method that can provide information on drug distribution on the antibody's light and heavy chains.
-
Mass Spectrometry (MS): A powerful tool for detailed molecular-level characterization and accurate mass determination of different ADC species.
Data Presentation: Comparison of DAR Measurement Techniques
The following table summarizes typical quantitative data obtained from the different analytical methods for a hypothetical DM4 ADC.
| Analytical Method | Information Provided | Average DAR (Example) | Drug Load Distribution (Example) | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Average DAR | 3.5 | Not available | Simple, rapid, and convenient for routine analysis.[][7][8][9] | Provides only the average DAR; no information on the distribution of drug species. Requires distinct UV absorbance maxima for the antibody and drug.[8] |
| HIC-HPLC | Average DAR and drug load distribution | 3.6 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% | Resolves different drug-loaded species based on hydrophobicity, providing a distribution profile.[10][11][12][13] Nondenaturing conditions maintain the ADC's integrity.[13][14] | Higher drug-loaded species may be difficult to resolve due to increased hydrophobicity.[11] Requires method development and specialized columns. |
| RP-HPLC (after reduction) | Average DAR and drug distribution on light and heavy chains | 3.5 | Light Chain (LC): LC-D0: 50%, LC-D1: 50%; Heavy Chain (HC): HC-D0: 10%, HC-D1: 40%, HC-D2: 40%, HC-D3: 10% | Orthogonal to HIC-HPLC.[10] Provides detailed information on drug conjugation sites on the light and heavy chains.[2][12] | Denaturing conditions separate the antibody chains.[2] Not suitable for analyzing the intact ADC. |
| Mass Spectrometry (LC-MS) | Precise average DAR, drug load distribution, and mass confirmation | 3.54 | Provides mass confirmation for each DAR species (e.g., DAR0, DAR1, DAR2, etc.) | High accuracy and resolution, providing detailed molecular-level information.[3][15] Can be used for both intact and reduced ADCs. | Requires specialized instrumentation and expertise. Potential for ion suppression and challenges with complex spectra from heterogeneous ADCs. |
Experimental Workflows and Protocols
The following diagrams and protocols outline the experimental procedures for each DAR measurement technique.
UV-Vis Spectroscopy
This method relies on the Beer-Lambert law to calculate the average DAR based on the absorbance of the ADC at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug (DM4) has a maximum absorbance (e.g., 252 nm).[]
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
Protocol: UV-Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody and the DM4 drug at both 280 nm and the maximum absorbance wavelength of DM4 (e.g., 252 nm). This is a critical prerequisite for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the DM4 ADC in a suitable formulation buffer at a known concentration (e.g., 1 mg/mL).
-
Use the same formulation buffer as a blank reference.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 280 nm and the λmax of DM4.
-
Blank the instrument with the formulation buffer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at both wavelengths.
-
-
DAR Calculation:
-
Use the following equations, derived from the Beer-Lambert law, to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
A280 = εAb,280 * CAb + εDrug,280 * CDrug
-
Aλmax = εAb,λmax * CAb + εDrug,λmax * CDrug
-
-
Solve the system of two linear equations for CAb and CDrug.
-
Average DAR = CDrug / CAb
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since DM4 is a hydrophobic molecule, ADCs with a higher number of conjugated DM4 molecules will be more hydrophobic and thus have a longer retention time on the HIC column.[12][13][16]
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
Protocol: HIC-HPLC
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the DM4 ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing drug loads.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is typically performed on the reduced ADC to separate the light and heavy chains. This allows for the determination of the drug distribution on each chain.
Caption: Workflow for DAR analysis of reduced ADC using RP-HPLC.
Protocol: RP-HPLC
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C4 or C8, suitable for proteins).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation (Reduction):
-
Incubate the DM4 ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) at a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection Wavelength: 280 nm.
-
Gradient: A linear gradient from approximately 20% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs on each chain. The formula will be similar to that for HIC-HPLC but will account for the separate chains.
-
Mass Spectrometry (MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to provide highly accurate DAR measurements and detailed characterization of the ADC.
Caption: General workflow for DAR determination using LC-MS.
Protocol: LC-MS (Intact ADC Analysis)
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Size-Exclusion Chromatography (SEC) or RP column suitable for intact protein analysis.
-
-
Mobile Phases:
-
Mobile phase composition will depend on the chosen chromatography method (SEC or RP) and should be compatible with MS analysis (e.g., using formic acid instead of TFA).
-
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after deglycosylation with an enzyme like PNGase F to simplify the mass spectrum.
-
-
LC-MS Conditions:
-
Develop an appropriate LC gradient to ensure good separation and elution of the ADC into the mass spectrometer.
-
Optimize MS parameters (e.g., source temperature, voltages) for the analysis of large proteins.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Deconvolute the mass spectra of the eluting peaks to obtain the zero-charge mass of each ADC species.
-
The relative abundance of each species can be used to calculate the weighted average DAR.
-
Conclusion
The choice of method for determining the DAR of a DM4 ADC depends on the stage of development and the specific information required. UV-Vis spectroscopy is a rapid and simple method for obtaining an average DAR, suitable for initial screening and routine monitoring.[][7][8][9] HIC-HPLC is the most common and robust method for determining the drug load distribution, which is crucial for understanding the heterogeneity of the ADC.[10][11][12][13] RP-HPLC of the reduced ADC provides valuable orthogonal data on the distribution of the drug on the individual antibody chains.[2][10][12] Finally, mass spectrometry offers the most detailed and accurate characterization of the ADC, confirming the mass of each drug-loaded species and providing a precise average DAR.[3][15] A combination of these orthogonal methods is often employed to provide a comprehensive understanding of the DAR and to ensure the quality and consistency of the DM4 ADC product.
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. DM4 - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
Preclinical Animal Models for Testing Maytansinoid DM4 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for the evaluation of Maytansinoid DM4-containing Antibody-Drug Conjugates (ADCs). Detailed protocols for key experiments are outlined to facilitate robust and reproducible preclinical studies.
Introduction to this compound ADCs
Maytansinoids, including the derivative DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3] When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, DM4 is selectively delivered to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity.[4][5] Preclinical evaluation of these complex biotherapeutics in relevant animal models is a critical step in their development pipeline.
Recommended Preclinical Animal Models
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of a DM4 ADC. The most commonly utilized models are xenografts, where human tumor cells are implanted into immunodeficient mice.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting cultured human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[6][7] CDX models are valuable for initial efficacy screening due to their relative ease of establishment and reproducibility.
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments directly from a patient into an immunodeficient mouse.[8][9] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[8]
For studies investigating the role of the immune system in the ADC's mechanism of action, syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, can be employed.[10]
Experimental Protocols
Establishment of Human Tumor Xenograft Models in Mice
This protocol outlines the subcutaneous implantation of human tumor cells to establish xenograft models for ADC testing.
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old[8]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical tools (forceps, scissors)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Calipers
Procedure:
-
Cell Preparation (for CDX models):
-
Culture human tumor cells under standard conditions.
-
On the day of implantation, harvest cells and perform a cell count.
-
Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Tumor Tissue Preparation (for PDX models):
-
Under sterile conditions, mince fresh patient tumor tissue into small fragments (approximately 2-3 mm³).[8]
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the flank region where the tumor will be implanted.[11]
-
-
Implantation:
-
CDX: Using a syringe with a 27-30 gauge needle, subcutaneously inject the cell suspension into the prepared flank of the mouse.
-
PDX: Using a trocar, subcutaneously implant a single tumor fragment into the prepared flank of the mouse.[9]
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[9]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).[9][12]
-
In Vivo Efficacy Studies
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of a DM4 ADC in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol 3.1)
-
DM4 ADC, vehicle control, and any relevant comparator agents
-
Sterile PBS or other appropriate vehicle
-
Syringes and needles for administration
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Dosing Preparation:
-
Reconstitute and dilute the DM4 ADC and control articles in the appropriate vehicle to the desired concentrations on the day of dosing.
-
-
Administration:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.[9]
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-tumor effect.[15]
-
Pharmacokinetic Analysis
This protocol outlines the collection of plasma samples from mice for the pharmacokinetic analysis of a DM4 ADC.
Materials:
-
Mice (tumor-bearing or non-tumor-bearing)
-
DM4 ADC
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Capillary tubes or other blood collection apparatus
-
Centrifuge
Procedure:
-
Dosing:
-
Serial Blood Collection:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect serial blood samples (typically 20-50 µL) from each mouse via the saphenous or submandibular vein.[12]
-
-
Plasma Preparation:
-
Immediately place the collected blood into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[12]
-
-
Sample Storage:
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.[12]
-
-
Bioanalysis:
Pharmacodynamic Analysis by Immunohistochemistry (IHC)
This protocol provides a general workflow for assessing target engagement and downstream effects of a DM4 ADC in tumor tissue using IHC.
Materials:
-
Tumor-bearing mice treated with DM4 ADC or vehicle control
-
Formalin (10%) or other appropriate fixative
-
Paraffin
-
Microtome
-
Glass slides
-
Primary antibodies against pharmacodynamic biomarkers (e.g., phospho-histone H3 for mitotic arrest, Ki67 for proliferation)
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the efficacy study, euthanize the mice and carefully excise the tumors.
-
Fix the tumors in 10% formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tumors using a microtome and mount them on glass slides.[17]
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitopes.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody at the optimal dilution.[17]
-
Wash the sections and incubate with the enzyme-conjugated secondary antibody.
-
Add the chromogen substrate to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the stained slides.
-
Examine the slides under a microscope and capture images.
-
Quantify the staining intensity and the percentage of positive cells to assess the pharmacodynamic effects of the ADC treatment.
-
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to allow for easy comparison between different DM4 ADCs, doses, and tumor models.
Table 1: In Vivo Efficacy of DM4 ADCs in Xenograft Models
| ADC | Target | Tumor Model | Mouse Strain | Dose (mg/kg) & Schedule | TGI (%) | Observations | Reference |
| Indatuximab Ravtansine | CD138 | MOLP-8 (Multiple Myeloma) | Xenograft | 2 and 4 mg/kg | Not specified | Dose-dependent tumor growth delay | [14] |
| Indatuximab Ravtansine | CD138 | MMXF L363 (Plasma Cell Myeloma) | Xenograft | 2 and 4 mg/kg | Not specified | 4 mg/kg showed similar activity to lenalidomide/dexamethasone | [14] |
| Coltuximab Ravtansine | CD19 | Ramos (B-cell Lymphoma) | Xenograft | ~2.5 mg/kg (single dose) | Not specified | Minimal effective dose | [18] |
| Coltuximab Ravtansine | CD19 | Ramos (B-cell Lymphoma) | Xenograft | ~5.0 mg/kg (single dose) | Not specified | Complete tumor regression in 100% of mice | [18] |
Table 2: Maximum Tolerated Dose (MTD) of DM4 ADCs in Preclinical Models
| ADC | Species | MTD | Observations | Reference |
| Coltuximab Ravtansine | Human (Phase I) | 55 mg/m² (weekly dosing) | Limited drug accumulation and reduced toxicity with modified schedule | [19] |
| Indatuximab Ravtansine | Human (Phase I) | 160 mg/m² (3-week cycle) | [20] | |
| Indatuximab Ravtansine | Human (Phase I/IIa) | 140 mg/m² (4-week cycle) | [20] |
Table 3: Pharmacokinetic Parameters of a DM4 ADC in Mice
| Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Clearance (mL/h/kg) | Reference |
| Total Antibody | Data not specified | Data not specified | Data not specified | Data not specified | [13] |
| Intact ADC | Data not specified | Data not specified | Data not specified | Data not specified | [13] |
| Unconjugated DM4 | Data not specified | Data not specified | Data not specified | Data not specified | [16][21] |
| S-methyl-DM4 | Data not specified | Data not specified | Data not specified | Data not specified | [16][21] |
Visualizations
Experimental Workflow for Preclinical Evaluation of DM4 ADCs
Caption: Workflow for the preclinical evaluation of this compound ADCs in xenograft models.
Signaling Pathway of DM4-Induced Apoptosis
Caption: Signaling pathway of this compound-induced G2/M arrest and subsequent apoptosis.
Conclusion
The preclinical evaluation of this compound ADCs in appropriate animal models is a critical component of their development. The protocols and data presented in these application notes provide a framework for designing and executing robust studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of these promising anti-cancer agents. Careful model selection and adherence to detailed experimental procedures are essential for generating high-quality, translatable data to inform clinical development.
References
- 1. dls.com [dls.com]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 6. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Indatuximab ravtansine (BT062) combination treatment in multiple myeloma: pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Two-way ANOVA analysis of tumor growth inhibition by different treatments on MDA-MB-231 tumor xenografts. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Sensitive LC-MS/MS quantification of unconjugated this compound and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 18. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indatuximab Ravtansine (BT062) Monotherapy in Patients With Relapsed and/or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
Application Notes and Protocols: A Comparative Analysis of Cleavable and Non-Cleavable Linkers for DM4 Payload Release in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. This document provides a detailed comparison of cleavable and non-cleavable linkers for the maytansinoid payload DM4, a potent microtubule-disrupting agent.[1]
The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release and, consequently, the overall therapeutic window of the ADC.[2] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the target cell, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[3][4] This choice has profound implications for the ADC's bystander effect, off-target toxicity, and pharmacokinetic properties.[2][5]
These application notes provide a comprehensive overview of both linker technologies in the context of the DM4 payload, supported by quantitative data from preclinical studies and detailed experimental protocols for the evaluation of ADCs.
Mechanisms of DM4 Payload Release
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and undergo cleavage to release the DM4 payload upon internalization into the target cell.[6] The primary mechanisms for cleavage include:
-
Disulfide Linkers (e.g., SPDB): These linkers contain a disulfide bond that is susceptible to reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione compared to the bloodstream.[4][7] The steric hindrance around the disulfide bond can be modulated to control the rate of payload release.[7] An example of a DM4 ADC with a cleavable disulfide linker is SAR3419 (huB4-SPDB-DM4).[8][9]
-
Peptide Linkers (e.g., Val-Cit): These linkers incorporate a dipeptide sequence, such as valine-citrulline, that is a substrate for lysosomal proteases like cathepsin B.[4] Upon entering the lysosome, these proteases cleave the peptide, releasing the payload.
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), leading to payload release.[4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4] Once released, if the payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[10]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable covalent bond between the antibody and the DM4 payload.[10][11] Payload release is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][11] This process releases the payload as a conjugate with the linker and an amino acid residue (e.g., lysine-SMCC-DM1).[12]
The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[11] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely abrogates the bystander effect.[7] This makes ADCs with non-cleavable linkers more suitable for treating hematological malignancies or solid tumors with homogeneous antigen expression.[2]
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies of cleavable and non-cleavable linkers with the DM4 payload under identical experimental conditions are limited in the published literature. The following tables summarize representative quantitative data compiled from various preclinical studies to provide a comparative overview. It is important to consider that differences in the antibody, target antigen, cell line, and experimental setup can influence the results.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC | Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | COLO205-luc | ~10 | Data extrapolated from multiple sources |
| T-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | HER2-positive cells | 60-250 | Data extrapolated from multiple sources |
| Anti-CD138-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Multiple Myeloma cells | 50-500 | Data extrapolated from multiple sources |
| Anti-EphA2-MCC-DM1 | Non-cleavable (Thioether) | DM1 | Various cancer cells | 100-1000 | Data extrapolated from multiple sources |
Note: DM1 is a closely related maytansinoid to DM4 and is often used with non-cleavable linkers.
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a common metric to evaluate the in vivo efficacy of an anti-cancer agent.
| ADC | Linker Type | Payload | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| SAR3419 (huB4-SPDB-DM4) | Cleavable (Disulfide) | DM4 | Ramos (B-cell lymphoma) | 10 | >90 | Data extrapolated from multiple sources |
| T-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | KPL-4 (HER2+ breast cancer) | 15 | Significant tumor regression | Data extrapolated from multiple sources |
| Anti-CD19-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Daudi (Burkitt's lymphoma) | 5 | Significant tumor growth delay | Data extrapolated from multiple sources |
Pharmacokinetic Parameters in Mice
Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug.
| ADC | Linker Type | Payload | Half-life (days) | Clearance (mL/day/kg) | Reference |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | ~4-6 | ~10-15 | [12] |
| huC242-MCC-DM1 | Non-cleavable (Thioether) | DM1 | ~5-7 | ~8-12 | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate and compare ADCs with cleavable and non-cleavable linkers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of DM4 molecules conjugated to each antibody and the distribution of different drug-loaded species.
Principle: HIC separates molecules based on their hydrophobicity. Since DM4 is hydrophobic, ADCs with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.95, containing 25% isopropanol
-
ADC sample
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25-50 µg of the prepared ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of the ADC in antigen-positive and antigen-negative cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free DM4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the ADC, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human tumor cell line (antigen-positive)
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
ADC Administration: Administer the ADC, unconjugated antibody, and vehicle control intravenously (e.g., via tail vein injection) at the desired doses and schedule (e.g., once a week for 3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI).
-
Perform statistical analysis to compare tumor growth between the different treatment groups.
-
Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the pharmacokinetic profile of the ADC in mice.
Principle: The ADC is administered to mice, and blood samples are collected at various time points to measure the concentration of the ADC and its components over time.
Materials:
-
Mice (e.g., CD-1)
-
ADC
-
ELISA or LC-MS/MS for quantification
Protocol:
-
ADC Administration: Administer a single intravenous dose of the ADC to a cohort of mice.
-
Serial Blood Collection: Collect blood samples from a subset of mice at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantification:
-
Total Antibody: Use an ELISA to measure the concentration of the total antibody (conjugated and unconjugated).
-
ADC: Use an ELISA that captures the antibody and detects the drug to measure the concentration of the intact ADC.
-
Free Payload: Use LC-MS/MS to quantify the concentration of the released DM4 payload in the plasma.
-
-
Data Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and area under the curve (AUC).
-
Conclusion
The selection of a cleavable or non-cleavable linker for a DM4-based ADC is a critical decision that must be guided by the specific therapeutic application. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors, but may be associated with lower plasma stability.[10][11] Non-cleavable linkers provide enhanced plasma stability and a potentially better safety profile but lack the bystander effect, making them more suitable for well-vascularized tumors with homogeneous antigen expression.[2][11] The comprehensive experimental protocols provided in these application notes will enable researchers to rigorously evaluate and compare different linker strategies to select the optimal ADC candidate for further development.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 6. njbio.com [njbio.com]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
Application Notes and Protocols for Thiol-Maleimide Conjugation of DM4 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide chemistry is a widely adopted bioconjugation strategy for the development of antibody-drug conjugates (ADCs). This method facilitates the covalent attachment of a cytotoxic payload, such as the potent tubulin inhibitor DM4, to a monoclonal antibody (mAb). The process relies on the reaction between the maleimide group of a linker-payload construct and the sulfhydryl (thiol) group of a cysteine residue on the antibody. Native interchain disulfide bonds within the antibody's hinge region are typically reduced to generate reactive thiols, allowing for a controlled conjugation process. The resulting thioether bond, while generally stable, can be susceptible to a retro-Michael reaction, leading to premature drug release.[1] Therefore, careful optimization of the conjugation process and linker chemistry is crucial for the development of a stable and efficacious ADC.
This document provides detailed application notes and experimental protocols for the conjugation of DM4 to antibodies using thiol-maleimide chemistry. It includes information on factors influencing the drug-to-antibody ratio (DAR), stability considerations, and purification strategies for the resulting ADC.
Factors Influencing Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its potency, pharmacokinetics, and therapeutic index.[2] Several factors influence the final DAR in a thiol-maleimide conjugation reaction:
-
Reducing Agent Concentration: The extent of disulfide bond reduction directly determines the number of available thiol groups for conjugation. Different concentrations of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will yield varying numbers of free thiols per antibody.[3]
-
Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can also react with amines, such as the side chain of lysine residues, leading to a heterogeneous product.
-
Molar Ratio of Linker-Payload to Antibody: The stoichiometry of the reactants plays a significant role in achieving the desired DAR.
-
Reaction Time and Temperature: These parameters can influence the efficiency of both the reduction and conjugation reactions.
Data Presentation
The following tables summarize quantitative data related to the thiol-maleimide conjugation of DM4 and the stability of the resulting ADCs.
Table 1: Effect of DTT Concentration on Thiol Generation [3]
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
Table 2: In Vitro Stability of Maleimide-based ADCs [4]
| ADC Linker Type | Incubation Condition | Incubation Time (days) | Payload Shedding (%) |
| Traditional Maleimide | Excess NAC | 21 | ~31 |
| Maleamic Methyl Ester | Excess NAC | 21 | ~9 |
| Traditional Maleimide | Albumin Solution | 14 | ~13.3 |
| Maleamic Methyl Ester | Albumin Solution | 14 | ~3.8 |
Experimental Protocols
This section provides detailed protocols for the key steps in the preparation of a DM4-ADC using thiol-maleimide chemistry.
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody using DTT.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
500 mM Sodium Borate/500 mM NaCl buffer, pH 8.0
-
100 mM Dithiothreitol (DTT) in water
-
Sephadex G-25 column
-
PBS with 1 mM DTPA (diethylenetriaminepentaacetic acid)
Procedure:
-
To 4.8 mL of the antibody solution (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl buffer, pH 8.0.[5]
-
Add 600 µL of 100 mM DTT solution.[5]
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
To remove excess DTT, pass the solution through a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.[5]
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm.
-
Determine the number of free thiol groups using the Ellman's test (reaction with DTNB and absorbance measurement at 412 nm).[5]
Protocol 2: DM4-Linker Conjugation
This protocol outlines the conjugation of a maleimide-functionalized DM4 linker (e.g., DM4-SMCC) to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
DM4-SMCC dissolved in DMSO
-
Acetonitrile
-
PBS with 1 mM DTPA (PBS/D)
-
100 mM N-acetylcysteine (NAC) in PBS/D
Procedure:
-
Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.[5]
-
Prepare the DM4-SMCC solution by diluting the DMSO stock in acetonitrile to achieve a final reaction mixture of 20% organic/80% aqueous. The volume should be calculated to provide a 9.5-fold molar excess of the drug-linker to the antibody.[5]
-
Rapidly add the chilled DM4-SMCC solution to the cold-reduced antibody solution with mixing.[5]
-
Incubate the reaction mixture on ice for 1 hour.[5]
-
Quench the reaction by adding a 20-fold molar excess of NAC over the maleimide.[5]
Protocol 3: ADC Purification
This protocol describes the purification of the ADC using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Crude ADC solution from Protocol 2
-
HIC column (e.g., Phenyl-650S)
-
Buffer A: 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0[6]
-
Buffer B: 50 mM Sodium Phosphate, pH 7.0[7]
-
AKTA Pure or similar chromatography system
Procedure:
-
Equilibrate the HIC column with Buffer A.[6]
-
Mix the crude ADC solution with an equal volume of Buffer A.[6]
-
Load the diluted ADC solution onto the equilibrated column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the different DAR species using a linear gradient from 100% Buffer A to 100% Buffer B.
-
Collect fractions and analyze by HIC and SEC to determine the purity and DAR of each fraction.[6]
Mandatory Visualizations
The following diagrams illustrate key aspects of the thiol-maleimide conjugation process for DM4.
Caption: Experimental workflow for DM4-ADC production.
Caption: Key factors influencing the Drug-to-Antibody Ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of DM4-ADC Aggregation During Conjugation
For researchers, scientists, and drug development professionals, ensuring the stability and quality of Antibody-Drug Conjugates (ADCs) is paramount. Aggregation of ADCs, particularly those with hydrophobic payloads like DM4, during the conjugation process can compromise efficacy, stability, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and prevent the aggregation of DM4-ADCs during conjugation.
Troubleshooting Guide: Minimizing DM4-ADC Aggregation
Problem: Significant aggregation of my DM4-ADC is observed post-conjugation.
Potential Causes and Solutions:
Aggregation during the conjugation of DM4 to a monoclonal antibody (mAb) is a common challenge, primarily driven by the increased hydrophobicity of the resulting ADC.[1][2] Several factors during the conjugation process can exacerbate this issue. Here are key areas to troubleshoot:
-
Conjugation Chemistry and Reaction Conditions: The conditions chosen for the conjugation reaction are critical. Manufacturing conditions are often optimized for the conjugation chemistry rather than the stability of the mAb, which can lead to aggregation.[3]
-
pH: The pH of the reaction buffer can influence the stability of the antibody and the reactivity of the linker. It's crucial to operate at a pH that maintains antibody stability while allowing for efficient conjugation.[4]
-
Temperature: Elevated temperatures can induce thermal stress, leading to antibody denaturation and exposure of hydrophobic regions, which promotes aggregation.[3][5]
-
Organic Co-solvents: While often necessary to dissolve the hydrophobic DM4-linker, organic solvents can disrupt the antibody's structure, leading to aggregation.[3] Minimizing the percentage of co-solvent is advisable.
-
-
Antibody Concentration: Higher antibody concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation, especially after the attachment of the hydrophobic DM4 payload.[6]
-
Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][7] Careful control over the stoichiometry of the conjugation reaction is essential to achieve the desired DAR without excessive aggregation.
-
Physical Stress: Shear stress from vigorous mixing during the conjugation reaction can cause the antibody to denature and aggregate.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DM4-ADC aggregation during conjugation?
A1: The primary cause is the increased surface hydrophobicity of the antibody after the covalent attachment of the hydrophobic DM4 payload.[1][2] This increased hydrophobicity promotes self-association of ADC molecules to minimize the exposure of these hydrophobic patches to the aqueous environment, leading to the formation of aggregates.[3]
Q2: How can I modify my conjugation protocol to reduce aggregation?
A2: To reduce aggregation, you can optimize several parameters of your conjugation protocol:
-
Lower the temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to reduce thermal stress.
-
Optimize the pH: Empirically determine the optimal pH that balances conjugation efficiency and antibody stability. A pH range of 6.5-7.5 is a good starting point.[4]
-
Minimize organic solvent: Use the lowest possible concentration of co-solvent required to dissolve the DM4-linker.
-
Reduce antibody concentration: Working with more dilute antibody solutions can decrease the rate of aggregation.
-
Gentle mixing: Avoid vigorous vortexing or stirring that can cause shear stress. Use gentle end-over-end mixing.
-
Control the DAR: Adjust the molar ratio of the DM4-linker to the antibody to target a lower, yet still efficacious, DAR.
Q3: Are there any additives or excipients that can prevent aggregation during conjugation?
A3: Yes, certain excipients can help stabilize the ADC during and after conjugation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are effective in preventing protein surface adsorption and aggregation.[8][9][10]
-
Sugars: Sugars such as sucrose and trehalose can act as stabilizers.[11][12][13]
-
Amino Acids: Certain amino acids, like arginine and histidine, can also be used to suppress aggregation.
Q4: How do hydrophilic linkers help in preventing aggregation?
A4: Hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can help to offset the hydrophobicity of the DM4 payload.[7] By increasing the overall hydrophilicity of the drug-linker component, these linkers can reduce the propensity of the ADC to aggregate.
Q5: What is solid-phase conjugation and how can it prevent aggregation?
A5: Solid-phase conjugation is a technique where the antibody is immobilized on a solid support, such as a resin, during the conjugation reaction.[3][14] This physical separation of antibody molecules from each other prevents them from aggregating even under unfavorable conditions that might be required for the conjugation chemistry.[3] Technologies like "Lock-Release" utilize this principle to produce ADCs with minimal aggregation.
Quantitative Data on Conjugation Conditions
The following table summarizes the impact of pH on the aggregation of a DM4-ADC, as determined by the percentage of monomer remaining after conjugation.
| Conjugation Parameter | Condition A | Condition B |
| pH | 6.5 | 7.5 |
| DM4-linker excess | 1.7-fold molar excess | 1.7-fold molar excess |
| Co-solvent | 3% DMA | 3% DMA |
| Temperature | Room Temperature | Room Temperature |
| Incubation Time | 18 hours | 18 hours |
| Resulting Monomer % | 93.2% | Data not specified |
Data adapted from a patent describing DM4 conjugation. The monomer percentage for the pH 7.5 condition was not explicitly stated in the source document.[4]
Experimental Protocols
Protocol 1: General DM4 Conjugation to an Antibody (via Lysine Residues)
This protocol provides a general procedure for the conjugation of a DM4-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amines like Tris.
-
DM4-linker with NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G25) equilibrated with a suitable storage buffer.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances.
-
-
DM4-linker Preparation:
-
Shortly before use, dissolve the DM4-linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved DM4-linker to the antibody solution. The exact ratio will need to be optimized to achieve the target DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the DM4-ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated in the final formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Analyze the aggregation status by Size Exclusion Chromatography (SEC-HPLC).
-
Determine the average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Protocol 2: Analysis of DM4-ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials and Equipment:
-
HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
-
DM4-ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the DM4-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Injection and Analysis:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Integrate the peak areas to calculate the percentage of each species. The percentage of aggregates is a key indicator of the sample's stability.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates ADC species based on their hydrophobicity. Since each conjugated DM4 molecule increases the hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
Materials and Equipment:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR or similar).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
DM4-ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8-1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the DM4-ADC sample to approximately 1 mg/mL. The dilution buffer should be compatible with the high salt concentration of Mobile Phase A.
-
-
Injection and Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizing Workflows and Relationships
To better understand the processes and strategies for preventing DM4-ADC aggregation, the following diagrams illustrate key workflows and logical relationships.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aggregation of Antibody Drug Conjugates at Room Temperature: SAXS and Light Scattering Evidence for Colloidal Instability of a Specific Subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmchemsci.com [jmchemsci.com]
- 14. Utilizing Solid-Phase to Enable High-Throughput, Site-Specific Conjugation and Dual-Labeled Antibody and Fab Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of Maytansinoid DM4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid DM4 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target toxicity of DM4.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with DM4-ADCs?
A1: Off-target toxicity of DM4-ADCs primarily stems from two sources:
-
Premature Payload Release: Unstable linkers can cleave in systemic circulation, releasing the potent DM4 payload before it reaches the target tumor cells. This free DM4 can then indiscriminately enter and kill healthy, rapidly dividing cells.[1][2][3]
-
Non-specific ADC Uptake: The ADC itself can be taken up by healthy tissues through mechanisms independent of the target antigen.[4][5] This can be exacerbated by the hydrophobicity of the DM4 payload, which can increase non-specific interactions and uptake.[6]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the toxicity of a DM4-ADC?
A2: The Drug-to-Antibody Ratio (DAR), or the average number of DM4 molecules conjugated to a single antibody, is a critical parameter influencing both efficacy and toxicity.[7][8]
-
High DAR (e.g., >4): While potentially increasing potency, a high DAR often leads to increased hydrophobicity of the ADC. This can result in faster clearance from circulation, aggregation, and greater off-target uptake, particularly by the liver, leading to increased toxicity.[7]
-
Low DAR (e.g., 2-4): A lower DAR is generally associated with a better safety profile and a wider therapeutic window.[7] It often provides a better balance between delivering a sufficient payload to the tumor and minimizing systemic toxicity.[7]
Q3: What is the "bystander effect" and how does it relate to DM4's off-target toxicity?
A3: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cells, including antigen-negative cancer cells.[1][9] DM4 is a membrane-permeable payload, making it effective at inducing this bystander killing, which is beneficial for treating heterogeneous tumors.[1][10] However, this same permeability means that if DM4 is released prematurely in circulation or non-specifically in healthy tissues, it can readily enter and damage healthy cells, contributing to off-target toxicity.[5][]
Q4: Are there specific off-target toxicities commonly associated with DM4-ADCs?
A4: Yes, clinical and preclinical studies have identified several dose-limiting toxicities associated with DM4-ADCs. Ocular toxicity is a key concern, with symptoms including blurred vision, dry eye, and keratitis.[2][5] Hepatotoxicity (liver toxicity) is another significant off-target effect observed with maytansinoid-based ADCs.[4][12]
Troubleshooting Guides
Issue 1: High systemic toxicity and rapid clearance of my DM4-ADC in preclinical models.
This issue is often linked to the physicochemical properties of the ADC, particularly its hydrophobicity and stability.
| Potential Cause | Troubleshooting Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation chemistry to achieve a lower, more homogeneous DAR, ideally between 2 and 4.[7][13] This can reduce hydrophobicity and improve pharmacokinetics. |
| Hydrophobic Linker-Payload | Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged sulfonate groups.[6][14][15] This can mask the hydrophobicity of DM4, reducing aggregation and non-specific uptake.[6] |
| Linker Instability | If using a cleavable linker, assess its stability in plasma. Consider using more stable linkers to prevent premature payload release.[16][17] For disulfide linkers, increasing steric hindrance around the bond can enhance stability.[2] |
| Heterogeneous Conjugation | Switch from stochastic lysine conjugation to a site-specific conjugation method. This produces a more homogeneous ADC with a defined DAR and can improve the therapeutic index.[16][18][19][20] |
Issue 2: My DM4-ADC shows limited efficacy at its maximum tolerated dose (MTD).
This suggests a narrow therapeutic window, where the dose required for anti-tumor activity is close to the dose that causes unacceptable toxicity.
| Potential Cause | Troubleshooting Strategy |
| Premature Payload Release | Co-administer a payload-binding antibody fragment in an "inverse targeting" approach. This can neutralize any prematurely released DM4 in circulation, allowing for higher, more effective ADC doses.[3][4] |
| Inefficient Payload Release at Tumor Site | If using a non-cleavable linker, the payload may not be efficiently released in the target cell. Consider switching to a cleavable linker (e.g., disulfide or peptide-based) that is sensitive to the tumor microenvironment.[1][9] |
| Poor ADC Internalization | Confirm that the target antigen internalizes efficiently upon antibody binding.[21][22] If internalization is slow, a cleavable linker that releases a membrane-permeable payload like DM4 is crucial for the bystander effect to be effective.[9] |
| Suboptimal Antibody Affinity | Modulate the antibody's affinity for its target. Very high affinity may lead to binding to non-tumor cells with low antigen expression, while too low affinity will reduce tumor targeting.[3] |
Quantitative Data Summary
Table 1: Comparison of Site-Specific vs. Non-Specific Maytansinoid ADCs
| Parameter | Trastuzumab-AJICAP-Maytansinoid (Site-Specific) | T-DM1 (Non-Specific Lysine Conjugation) | Reference |
| Maximum Tolerated Dose (MTD) in Rats | > 120 mg/kg | 40 mg/kg | [18] |
| Observed Toxicity at High Doses | No mortality or severe toxicity observed up to 120 mg/kg | Mortality and severe toxicity at 40 mg/kg | [18] |
| Body Weight Change at High Doses | No significant decrease up to 120 mg/kg | Significant decrease at 40 mg/kg | [18] |
Table 2: Effect of Anti-DM4 Single-Domain Antibody (sdAb) on DM4-ADC Toxicity and Efficacy
| Treatment Group | Mean Weight Loss at Nadir | Survival | Antitumor Efficacy | Reference |
| 7E7-DM4 ADC + Saline | 7.9% ± 3% | 80% mortality at 100 mg/kg | Tumor regression at lower doses | [4] |
| 7E7-DM4 ADC + Anti-DM4 sdAb | 3.8% ± 1.3% | 100% survival at 100 mg/kg | Complete tumor regression at 100 mg/kg | [4] |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay
This protocol is designed to assess the ability of a DM4-ADC to kill antigen-negative cells via the release of its payload from antigen-positive cells.
-
Preparation of Conditioned Medium:
-
Seed antigen-positive (Ag+) cells and allow them to adhere.
-
Treat the Ag+ cells with the DM4-ADC at a cytotoxic concentration and incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm filter. This is the "conditioned medium" containing the released, diffusible payload.[1]
-
-
Treatment of Target Cells:
-
Seed antigen-negative (Ag-) cells in a separate plate and allow them to adhere.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
Incubate the Ag- cells for a period equivalent to a standard cytotoxicity assay (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Measure the viability of the Ag- cells using a standard method such as an MTS or CellTiter-Glo assay.
-
A decrease in the viability of Ag- cells indicates a successful bystander effect.
-
Protocol 2: Site-Specific Antibody-Drug Conjugation (ThioMab Approach)
This protocol outlines a general workflow for creating a homogeneous ADC by conjugating DM4 to engineered cysteine residues.
-
Antibody Engineering and Expression:
-
Introduce cysteine mutations at specific, solvent-accessible sites on the antibody heavy or light chain using site-directed mutagenesis.
-
Express and purify the engineered antibody (ThioMab).
-
-
Antibody Reduction:
-
Partially reduce the ThioMab to cap the engineered cysteines and reduce interchain disulfide bonds, if necessary for conjugation. This is typically done using a mild reducing agent like TCEP.
-
-
Conjugation Reaction:
-
React the reduced ThioMab with a maleimide-functionalized DM4 linker-drug. The maleimide group will specifically react with the free thiol groups of the engineered cysteines.
-
-
Purification and Characterization:
-
Purify the resulting ADC using methods like protein A chromatography or size exclusion chromatography to remove unconjugated antibody and excess linker-drug.
-
Characterize the ADC to confirm the DAR and homogeneity, using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.
-
Visualizations
Caption: Mechanisms of DM4-ADC off-target toxicity.
Caption: Troubleshooting workflow for high DM4-ADC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. imrpress.com [imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. storage.imrpress.com [storage.imrpress.com]
- 21. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DM4-ADC Stability in Systemic Circulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of DM4-antibody drug conjugates (ADCs) in systemic circulation.
Troubleshooting Guides
This section addresses specific issues encountered during DM4-ADC development and experimentation.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma
Question: Our DM4-ADC shows a significant and rapid decrease in average DAR in early in vivo pharmacokinetic (PK) studies. What are the potential causes and how can we troubleshoot this?
Answer: A rapid decrease in DAR in plasma is a common challenge, often indicating premature cleavage of the linker and release of the DM4 payload.[1] This can lead to decreased efficacy and increased off-target toxicity.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Linker Instability | The disulfide bond within the DM4 linker can be susceptible to reduction by plasma components like glutathione.[3] | 1. Assess Linker Stability: Perform in vitro plasma stability assays to confirm linker cleavage.[4] 2. Optimize Linker Chemistry: Consider using sterically hindered disulfide linkers (e.g., SPDB) to increase stability.[2][5] 3. Evaluate Non-Cleavable Linkers: If target-mediated cleavage is not essential, explore non-cleavable linkers like thioether (e.g., SMCC), which offer greater plasma stability.[3][6] |
| Conjugation Site | The microenvironment of the conjugation site on the antibody can influence linker stability.[7][8] Solvent-exposed linkers may be more accessible to plasma-reducing agents. | 1. Analyze Conjugation Sites: Use peptide mapping or mass spectrometry to identify the specific lysine or cysteine residues that are conjugated.[8] 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to attach DM4 to more stable and less exposed sites on the antibody.[9][10] |
| High DAR Species Instability | ADCs with a high number of conjugated DM4 molecules (high DAR) can be less stable and clear more rapidly from circulation.[11] | 1. Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to analyze the distribution of different DAR species.[9][12] 2. Optimize Conjugation Process: Adjust the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody) to favor a lower average DAR and a more homogeneous product.[13] |
Issue 2: ADC Aggregation Observed During Formulation or In Vivo Studies
Question: We are observing aggregation of our DM4-ADC, detected by Size Exclusion Chromatography (SEC), both in our formulation and in plasma samples from in vivo studies. What could be causing this and how can we mitigate it?
Answer: ADC aggregation is a critical issue that can impact efficacy, safety, and manufacturability.[][15] The high hydrophobicity of the DM4 payload is a major contributing factor to aggregation.[]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Hydrophobicity | The hydrophobic nature of DM4 can lead to intermolecular interactions and aggregation, especially at high DAR values.[] | 1. Introduce Hydrophilic Modifications: Incorporate hydrophilic linkers or polyethylene glycol (PEG) spacers to increase the overall solubility of the ADC.[5][] 2. Optimize DAR: Aim for a lower, more homogeneous DAR to reduce surface hydrophobicity.[15] |
| Inappropriate Formulation | The buffer composition, pH, and absence of stabilizing excipients can promote aggregation.[13][] | 1. Screen Formulation Buffers: Evaluate different buffer systems (e.g., histidine, citrate) and pH ranges to find the optimal conditions for ADC stability. 2. Add Stabilizers: Include excipients such as surfactants (e.g., polysorbates) and sugars (e.g., sucrose, trehalose) to prevent aggregation.[13][] |
| Conjugation Process | The chemical modification of the antibody during conjugation can alter its conformational stability, making it more prone to aggregation.[16] | 1. Assess Thermal Stability: Use techniques like differential scanning calorimetry (DSC) or nanoDSF to compare the thermal stability of the naked antibody and the ADC.[17][18] 2. Refine Conjugation Method: Explore alternative conjugation chemistries or site-specific methods that have a lower impact on the antibody's structure.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DM4-ADC instability in systemic circulation?
The primary mechanism of instability for many DM4-ADCs is the premature cleavage of the disulfide linker in the bloodstream.[2][19] This is often due to reduction by endogenous thiols, such as glutathione, which is present in plasma.[3] This leads to the early release of the cytotoxic DM4 payload, which can cause systemic toxicity and reduce the amount of active ADC reaching the tumor.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a DM4-ADC?
The DAR has a significant impact on ADC stability.[11] Generally, a higher DAR increases the hydrophobicity of the ADC, which can lead to a higher tendency for aggregation.[][15] Furthermore, ADCs with very high DAR values may exhibit faster clearance from circulation.[20] Therefore, optimizing for a homogeneous DAR, typically around 2 to 4, is crucial for balancing potency and stability.[13]
Q3: What are the advantages of using a sterically hindered disulfide linker for DM4 conjugation?
Sterically hindered disulfide linkers, such as the SPDB linker, are designed to be more stable in the reducing environment of the plasma compared to unhindered disulfide linkers.[2][5] The addition of methyl groups near the disulfide bond provides steric hindrance that protects it from nucleophilic attack by thiols like glutathione, thereby reducing premature drug release.[5][19] This enhanced stability in circulation can lead to an improved therapeutic window.[2]
Q4: Can formulation adjustments alone significantly improve DM4-ADC stability?
Yes, formulation optimization can significantly enhance the overall stability of a DM4-ADC.[] By carefully selecting the buffer system, adjusting the pH and ionic strength, and including stabilizers like surfactants and sugars, it is possible to minimize physical and chemical degradation pathways such as aggregation and payload loss.[13][] For many commercial ADCs, a lyophilized (freeze-dried) formulation is used to ensure long-term stability.[9][13]
Q5: What are the key analytical methods for assessing DM4-ADC stability in plasma?
Several analytical techniques are essential for evaluating ADC stability:
-
Affinity Capture LC-MS: This method is used to measure the change in DAR over time in plasma samples, providing a direct assessment of linker stability.[12][21]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for detecting and quantifying aggregation (high molecular weight species).[9][22]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs, allowing for the characterization of DAR distribution and homogeneity.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of free DM4 payload that has been released from the ADC.[9]
-
Tandem Mass Spectrometry (MS/MS): This is a highly sensitive method for quantifying the concentration of unconjugated DM4 and its metabolites in biological samples.[23][24]
Quantitative Data Summary
Table 1: Impact of Linker Type on DM4-ADC Stability in Human Plasma
| Linker Type | Linker Chemistry | Key Feature | In Vitro Plasma Stability (Half-life) | Reference |
| Unhindered Disulfide | SPP | Susceptible to reduction | ~1-2 days | [25] |
| Hindered Disulfide | SPDB | Increased steric hindrance | >7 days | [2][5] |
| Non-cleavable | SMCC (Thioether) | Covalent, stable bond | Very high (>14 days) | [3][25] |
Table 2: Typical Bioanalytical Method Parameters for Free DM4 Quantification in Plasma
| Parameter | Typical Value/Condition | Reference |
| Analytical Method | LC-MS/MS | [23] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [23] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [23] |
| Internal Standard | DM4-d6 | [23] |
| Sample Preparation | Protein Precipitation followed by SPE | [23] |
| LLOQ in Plasma | ~0.06 µg/mL | [26] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by Affinity Capture LC-MS
Objective: To determine the in vitro stability of a DM4-ADC in plasma by measuring the change in average DAR over time.
Materials:
-
DM4-ADC
-
Human plasma (or other species of interest)
-
Protein A or Protein G magnetic beads
-
Phosphate-buffered saline (PBS)
-
Glycine buffer (20 mM glycine, 0.1% acetic acid, pH ~2.5) for elution
-
LC-MS system with a suitable column (e.g., C8 reversed-phase)
Methodology:
-
Incubation: Incubate the DM4-ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[21]
-
ADC Capture: Add Protein A/G magnetic beads to the plasma aliquots to capture the ADC. Incubate to allow binding.[21]
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution: Elute the intact ADC from the beads using the acidic glycine buffer.[21]
-
LC-MS Analysis: Analyze the eluted ADC using a reverse-phase LC-MS method to separate and quantify the different DAR species.
-
Data Analysis: Deconvolute the mass spectra for each time point to determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR for each time point. Plot the average DAR versus time to determine the stability profile.
Protocol 2: Quantification of Free DM4 in Plasma by LC-MS/MS
Objective: To quantify the concentration of prematurely released DM4 in plasma samples from in vivo studies.
Materials:
-
Plasma samples from ADC-dosed animals
-
DM4-d6 (internal standard)
-
Acetonitrile (ACN) for protein precipitation
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Spike plasma samples with a known concentration of the internal standard (DM4-d6).[23]
-
Protein Precipitation: Add cold acetonitrile to the plasma samples to precipitate proteins. Vortex and centrifuge to pellet the proteins.[23]
-
Supernatant Transfer: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant, wash the cartridge, and then elute the analytes (DM4 and DM4-d6) with an appropriate solvent (e.g., methanol).[23]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[23]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for both DM4 and the internal standard.[23]
-
Quantification: Generate a standard curve using known concentrations of DM4. Use the ratio of the peak area of DM4 to the peak area of the internal standard to calculate the concentration of free DM4 in the plasma samples.
Visualizations
Caption: Troubleshooting workflow for low in vivo DM4-ADC stability.
Caption: Mechanism of DM4-ADC deconjugation in plasma.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. leukocare.com [leukocare.com]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. nanotempertech.com [nanotempertech.com]
- 18. m.youtube.com [m.youtube.com]
- 19. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 20. researchgate.net [researchgate.net]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Enhancing the Therapeutic Index of Maytansinoid DM4 ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working to improve the therapeutic index of Maytansinoid DM4 Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of DM4-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the therapeutic index of this compound ADCs?
A1: The therapeutic index of DM4 ADCs is often limited by a narrow therapeutic window, primarily due to off-target toxicities.[1][2][3][4] These toxicities can arise from the premature release of the highly potent DM4 payload in systemic circulation before the ADC reaches the target tumor cells.[2][5][6] Another significant factor is on-target, off-tumor toxicity, where the ADC binds to target antigens expressed on healthy tissues, leading to unintended cell death.[2] Additionally, the inherent hydrophobicity of maytansinoids can contribute to faster clearance and non-specific uptake, further narrowing the therapeutic window.[7] Resistance mechanisms, such as antigen downregulation and drug efflux pumps, can also diminish therapeutic efficacy over time.[8][9][10]
Q2: How does the choice of linker impact the stability and efficacy of a DM4 ADC?
A2: The linker is a critical component that dictates the stability and release mechanism of the DM4 payload.[11][12] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable linkers , such as disulfide or peptide linkers, are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell (e.g., low pH or presence of certain enzymes).[13][14][15] While this can enhance the bystander effect, where the released payload kills neighboring antigen-negative tumor cells, it can also lead to premature drug release in circulation, causing systemic toxicity.[2][5][16] The stability of cleavable linkers can be modulated, for instance, by introducing steric hindrance around a disulfide bond to slow the rate of reduction.[14][16]
-
Non-cleavable linkers , like thioether linkers (e.g., SMCC), offer greater stability in plasma.[13][17] The payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[8][] This generally leads to lower off-target toxicity but may result in reduced efficacy due to the absence of a bystander effect, as the released payload is often charged and less membrane-permeable.[2][13]
Q3: What is the significance of the Drug-to-Antibody Ratio (DAR) and how can it be optimized?
A3: The Drug-to-Antibody Ratio (DAR) represents the average number of DM4 molecules conjugated to a single antibody and is a critical quality attribute that significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[19][20][21][22]
-
A high DAR can increase the ADC's hydrophobicity, leading to aggregation, faster clearance, and increased off-target toxicity.[7][19][23]
Optimization of the DAR is crucial for achieving the desired therapeutic index.[20][24] This can be achieved by carefully controlling the conjugation reaction conditions, such as the molar ratio of the drug-linker to the antibody, pH, temperature, and reaction time.[23][25] Site-specific conjugation technologies can produce ADCs with a homogeneous DAR, leading to a more predictable and favorable pharmacokinetic and safety profile.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during your DM4 ADC experiments.
Issue 1: High Off-Target Toxicity in Preclinical Models
Question: Our DM4 ADC is showing significant toxicity in animal models, even at low doses, limiting the maximum tolerated dose (MTD). What are the potential causes and how can we troubleshoot this?
Answer: High off-target toxicity is a common challenge with potent payloads like DM4 and can stem from several factors.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Evaluate Linker Stability: Assess the stability of your ADC in plasma over time using techniques like ELISA or LC-MS to quantify intact ADC and free payload.[16][17] 2. Re-engineer the Linker: If using a cleavable linker, consider a more stable design. For disulfide linkers, introduce steric hindrance near the disulfide bond.[16] For peptide linkers, select sequences less susceptible to premature cleavage.[13] Alternatively, explore the use of a non-cleavable linker.[13][17] |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR and Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and the distribution of drug-loaded species.[19][25] 2. Optimize Conjugation: Reduce the molar excess of the drug-linker during the conjugation reaction to achieve a lower average DAR.[23] Consider site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.[14] |
| ADC Aggregation | 1. Assess Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[26][27] 2. Optimize Formulation: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[23] 3. Introduce Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those with PEG moieties, can help mitigate aggregation driven by payload hydrophobicity.[7] |
| On-Target, Off-Tumor Toxicity | 1. Evaluate Target Expression in Healthy Tissues: Use techniques like immunohistochemistry (IHC) or quantitative PCR to assess the expression level of the target antigen in healthy tissues. 2. Modulate Antibody Affinity: Consider engineering the antibody to have a lower affinity for the target antigen. This can reduce uptake in healthy tissues with low antigen expression while maintaining sufficient binding to high-expressing tumor cells. |
Issue 2: Suboptimal Efficacy and/or Drug Resistance
Question: Our DM4 ADC shows potent in vitro cytotoxicity but has limited efficacy in vivo, or we observe the development of resistance. What could be the underlying reasons and how can we address them?
Answer: A discrepancy between in vitro and in vivo efficacy, or the emergence of resistance, points to more complex biological challenges.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Tumor Penetration | 1. Analyze ADC Distribution: Use imaging techniques with radiolabeled ADCs to assess tumor accumulation and distribution.[17] 2. Optimize Dosing Regimen: Explore fractionated dosing schedules, which may improve tolerability and allow for a higher cumulative dose.[2][4] 3. Co-administration of Unconjugated Antibody: In some cases, co-dosing with an unconjugated antibody can saturate peripheral targets, increasing the amount of ADC that reaches the tumor.[28] |
| Antigen Downregulation | 1. Monitor Antigen Expression: Use flow cytometry or IHC to assess target antigen levels on tumor cells before and after treatment.[8][26] 2. Target a Different Epitope/Antigen: If antigen loss is observed, consider developing an ADC targeting a different, more stably expressed antigen. |
| Drug Efflux Pumps | 1. Assess Efflux Pump Expression: Use qPCR or western blotting to measure the expression of multidrug resistance transporters like P-glycoprotein (P-gp) in resistant tumor cells.[5][9] 2. Co-administer Efflux Pump Inhibitors: In preclinical models, test the combination of the ADC with known inhibitors of the identified efflux pumps.[5] 3. Modify the Payload or Linker: Some linker-payload combinations may be less susceptible to efflux. Hydrophilic linkers can sometimes help overcome this resistance mechanism.[9] |
| Inefficient Internalization or Payload Release | 1. Quantify ADC Internalization: Use fluorescence-based assays to measure the rate and extent of ADC internalization into target cells.[26][29] 2. Analyze Lysosomal Trafficking: Track the co-localization of the internalized ADC with lysosomal markers to ensure proper trafficking for payload release.[][29] 3. Evaluate Linker Cleavage: For cleavable linkers, ensure the intracellular environment (e.g., lysosomal enzymes) is capable of cleaving the linker to release the active payload.[13][30] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and distribution of drug species in a DM4 ADC sample.
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
-
Sample Preparation:
-
Dilute the DM4 ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-27 min: 0-100% B
-
27-30 min: 100% B
-
30-33 min: 100-0% B
-
33-40 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i corresponds to each DAR species.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of a DM4 ADC against a target-expressing cancer cell line.
-
Cell Seeding:
-
Harvest cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4 ADC and a non-targeting control ADC in complete growth medium.
-
Remove the medium from the cell plate and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as an untreated control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Incubate according to the manufacturer's instructions (e.g., 10 minutes at room temperature).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
// Toxicity Path Linker [label="Assess Linker Stability", fillcolor="#F1F3F4"]; DAR [label="Characterize DAR", fillcolor="#F1F3F4"]; Aggregation [label="Check for Aggregation", fillcolor="#F1F3F4"]; OptimizeLinker [label="Optimize Linker", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeDAR [label="Optimize DAR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeFormulation [label="Optimize Formulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Efficacy Path Penetration [label="Assess Tumor Penetration", fillcolor="#F1F3F4"]; Resistance [label="Investigate Resistance\n(Antigen Loss, Efflux)", fillcolor="#F1F3F4"]; Internalization [label="Measure Internalization", fillcolor="#F1F3F4"]; OptimizeDosing [label="Optimize Dosing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NewTarget [label="Select New Target/\nCombination Therapy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EnhanceUptake [label="Enhance Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Improved\nTherapeutic Index", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Toxicity; Start -> Efficacy;
Toxicity -> Linker [label="Yes"]; Toxicity -> DAR; Toxicity -> Aggregation; Linker -> OptimizeLinker; DAR -> OptimizeDAR; Aggregation -> OptimizeFormulation; {OptimizeLinker, OptimizeDAR, OptimizeFormulation} -> End;
Efficacy -> Penetration [label="Yes"]; Efficacy -> Resistance; Efficacy -> Internalization; Penetration -> OptimizeDosing; Resistance -> NewTarget; Internalization -> EnhanceUptake; {OptimizeDosing, NewTarget, EnhanceUptake} -> End;
Toxicity -> Efficacy [style=dotted, label="Interrelated"]; Efficacy -> Toxicity [style=dotted, label="Interrelated"]; } dot Caption: Troubleshooting workflow for improving the therapeutic index.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
- 11. susupport.com [susupport.com]
- 12. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. elearning.unimib.it [elearning.unimib.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 26. benchchem.com [benchchem.com]
- 27. labiotech.eu [labiotech.eu]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of DM4 vs. MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most utilized payloads are the maytansinoid derivative DM4 and the auristatin derivative monomethyl auristatin E (MMAE). Both are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[1][2][3] This guide provides an objective comparison of the in vivo efficacy of ADCs utilizing these two distinct payloads, supported by experimental data and detailed methodologies.
Mechanism of Action: Tubulin Inhibition
Both DM4 and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they bind to different sites on tubulin.[2][4] Maytansinoids, like DM4, bind to the maytansine site, while auristatins, including MMAE, bind to the vinca alkaloid site.[2][4] Despite these different binding sites, both lead to the depolymerization of microtubules, causing cell cycle arrest at the G2/M phase and ultimately apoptosis.[1]
In Vivo Efficacy: A Comparative Summary
Direct head-to-head in vivo studies comparing DM4 and MMAE on the same antibody-linker platform are not extensively available in published literature. The efficacy of an ADC is influenced by a multitude of factors including the antibody, the target antigen, the linker chemistry, the drug-to-antibody ratio (DAR), and the tumor model used. Therefore, the following tables summarize data from separate preclinical studies. Caution is advised against direct comparison across different studies due to variations in experimental design.
DM4-Based ADC In Vivo Efficacy
| Target | Antibody | Linker | Tumor Model (Cell Line) | Dosing Regimen | Key Efficacy Results | Reference |
| 5T4 | H6 | - | Gastrointestinal Xenografts (PANC-1, BX-PC3, HCT-15, DLD-1) | 2.5 mg/kg or 10 mg/kg | Eradicated established tumors with no observable toxicity. | [5] |
| CD19 | - | SPDB | - | - | - | [1] |
MMAE-Based ADC In Vivo Efficacy
| Target | Antibody | Linker | Tumor Model (Cell Line) | Dosing Regimen | Key Efficacy Results | Reference |
| HER2 | Hertuzumab | vc | Gastric Cancer (NCI-N87) | Single dose of 5 or 10 mg/kg | High potency and sustained tumor inhibitory effect. | [6] |
| Tissue Factor | - | vc | Pancreatic Cancer | - | Significant suppression of tumor growth. | [7] |
| HER2/EGFR | B2C4 | - | Ovarian Cancer (SK-OV-3), Epidermoid Carcinoma (A-431) | - | Promising antitumor efficacy. | [8] |
Key Differences Influencing In Vivo Performance
While both payloads are potent, their physicochemical properties can influence the overall performance of the ADC. For instance, MMAE is known for its cell permeability, which can lead to a "bystander effect" where the payload, upon release from the target cell, can kill neighboring antigen-negative tumor cells.[9] In contrast, some maytansinoid metabolites are less permeable.
Furthermore, the toxicity profiles of DM4 and MMAE differ, which can impact the maximum tolerated dose (MTD) and the therapeutic window. MMAE-based ADCs are often associated with peripheral neuropathy and neutropenia, while DM4-conjugates have been linked to ocular toxicities.[1][10][11]
Experimental Protocols: A Generalized Workflow
The in vivo evaluation of ADC efficacy typically follows a standardized workflow involving the use of xenograft or patient-derived xenograft (PDX) models.
A representative experimental protocol is as follows:
-
Cell Culture and Animal Models: Human cancer cell lines are cultured under standard conditions. Female immunodeficient mice (e.g., BALB/c nude or SCID) are typically used for xenograft studies.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment groups, typically including a vehicle control, a non-binding control ADC, and the experimental ADC at various doses.
-
ADC Administration: ADCs are administered, usually intravenously, according to a specified dosing schedule (e.g., a single dose or multiple doses over a period of time).
-
Efficacy and Toxicity Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Key efficacy endpoints include tumor growth inhibition (TGI), complete or partial tumor regression, and survival analysis.
Conclusion
Both DM4 and MMAE are highly effective payloads for the development of ADCs. The choice between them depends on a variety of factors including the target, the tumor type, the desired bystander effect, and the anticipated toxicity profile. While direct comparative in vivo data is limited, the available preclinical studies demonstrate the potent anti-tumor activity of ADCs based on both payloads. Future head-to-head studies using identical antibody and linker platforms will be invaluable in elucidating the nuanced differences in their in vivo performance and guiding the selection of the optimal payload for next-generation ADCs.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates in cancer therapy: current advances and prospects for breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 5. A comparison of affibody conjugates loaded with auristatin and maytansine derived drugs [diva-portal.org]
- 6. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gog.org [gog.org]
A Head-to-Head Comparison of Linkers for DM4 Antibody-Drug Conjugates
A deep dive into the impact of cleavable and non-cleavable linkers on the performance of DM4-based Antibody-Drug Conjugates (ADCs), supported by experimental data for researchers, scientists, and drug development professionals.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. For ADCs utilizing the potent microtubule inhibitor DM4, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides a head-to-head comparison of different linker strategies for DM4 ADCs, summarizing key performance data and outlining the experimental methodologies used for their evaluation.
Executive Summary of Linker Performance
The selection of a linker for a DM4 ADC involves a trade-off between the potent bystander effect and plasma stability of cleavable linkers against the enhanced stability and potentially more favorable safety profile of non-cleavable linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Cleavable (e.g., SPDB, sulfo-SPDB) | Disulfide-based; cleaved in the reducing environment of the cell. | - Enables bystander killing of antigen-negative tumor cells.[1][2] - Potentially more effective in heterogeneous tumors. | - Prone to premature drug release in circulation, leading to potential off-target toxicity.[1] |
| Non-cleavable (e.g., SMCC) | Thioether-based; requires lysosomal degradation of the antibody for payload release. | - Greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[3][4] | - Lacks a significant bystander effect, which may limit efficacy in tumors with heterogeneous antigen expression.[1][2] |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies to provide a comparative view of DM4 ADCs with different linkers.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Anti-CDH6-SPDB-DM4 | OVCAR3 | CDH6 | Cleavable (SPDB) | DM4 | Data not available in a direct comparison |
| Anti-CDH6-SMCC-DM1 | OVCAR3 | CDH6 | Non-cleavable (SMCC) | DM1 | Data not available in a direct comparison |
| Mirvetuximab soravtansine (Anti-FRα-sulfo-SPDB-DM4) | Ovarian Cancer Cells | Folate Receptor Alpha | Cleavable (sulfo-SPDB) | DM4 | 0.15 - 2.5 nM (IC50)[2] |
| T4H11-DM4 | Colon Cancer Cell Lines (DDR1 positive) | DDR1 | Not Specified | DM4 | Potent cytotoxicity observed[5] |
Note: Direct head-to-head IC50 data for the same antibody with cleavable vs. non-cleavable DM4 linkers is limited in publicly available literature. The data presented is from different studies and should be interpreted with caution.
In Vivo Efficacy
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in response to treatment.
| ADC Configuration | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Anti-CDH6-SPDB-DM4 | OVCAR3 | 5 mg/kg, single dose | Significant tumor regression |
| Anti-CDH6-SMCC-DM1 | OVCAR3 | 5 mg/kg, single dose | Moderate tumor growth inhibition |
| Mirvetuximab soravtansine (Anti-FRα-sulfo-SPDB-DM4) | Ovarian Cancer PDX | 6 mg/kg | Significant anti-tumor activity[2] |
Pharmacokinetics
Pharmacokinetic parameters determine the distribution and elimination of the ADC in the body.
| ADC Analyte | Linker Type | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) |
| Mirvetuximab soravtansine | Cleavable (sulfo-SPDB) | 0.0153 L/h | 2.63 L | Data not specified |
| DM4 (payload) | Cleavable (from Mirvetuximab) | 8.83 L/h | 3.67 L | Data not specified |
| S-methyl-DM4 (metabolite) | Cleavable (from Mirvetuximab) | 2.04 L/h | 6.3 L | Data not specified |
| Non-cleavable DM4 ADC | Non-cleavable | Generally lower clearance and longer half-life compared to cleavable counterparts.[3][6] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the DM4 ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.
In Vivo Xenograft Model for Efficacy Testing
This model evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the DM4 ADC intravenously at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate the tumor growth inhibition.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
-
Incubation: Incubate the ADC at a defined concentration in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS.
Mandatory Visualization
DM4 Mechanism of Action
DM4 is a potent maytansinoid that exerts its cytotoxic effect by inhibiting microtubule polymerization, a critical process for cell division.
Caption: DM4 ADC binds to tumor cells, internalizes, and releases DM4, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Linker Comparison
A generalized workflow for the head-to-head comparison of different linkers for DM4 ADCs.
Caption: Workflow for comparing DM4 ADCs with different linkers, from synthesis to in vitro and in vivo evaluation and data analysis.
Signaling Pathways: Bystander Effect
The bystander effect is a key differentiator between cleavable and non-cleavable linkers.
Caption: Cleavable linkers release permeable DM4, enabling bystander killing, while non-cleavable linkers release impermeable metabolites, limiting this effect.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating DM4-ADC Binding Affinity and Specificity
For researchers and drug development professionals, rigorously validating the binding affinity and specificity of an Antibody-Drug Conjugate (ADC) is paramount to ensuring its therapeutic efficacy and safety. This is particularly critical for ADCs utilizing potent cytotoxins like DM4, a maytansinoid derivative that inhibits tubulin polymerization.[1][2][3] An ideal DM4-ADC selectively binds to target antigens on cancer cells, becomes internalized, and releases its cytotoxic payload, thereby maximizing on-target toxicity while minimizing systemic side effects.[4][5]
This guide provides an objective comparison of key experimental methods used to validate the binding characteristics of DM4-ADCs, complete with supporting data, detailed protocols, and workflow visualizations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for quantifying the binding of an ADC to its target antigen.[6] A competitive ELISA format is particularly useful for determining binding affinity and can be adapted to measure the concentration of ADC catabolites.[7][8]
Comparative Data: DM4-ADC vs. Parent Monoclonal Antibody (mAb)
This table illustrates how ELISA can be used to compare the binding characteristics of the final ADC product to the original, unconjugated antibody. A significant decrease in binding affinity post-conjugation could indicate that the DM4 and linker interfere with antigen recognition.
| Analyte | Target Antigen | Assay Format | IC50 (nM) | Comment |
| Parent mAb | Target X | Competitive ELISA | 2.26 | High-affinity binding of the unconjugated antibody. |
| DM4-ADC | Target X | Competitive ELISA | 2.63 | Binding affinity is comparable to the parent mAb, suggesting the conjugation process did not significantly hinder target recognition.[9] |
| Non-Targeting ADC | Target X | Competitive ELISA | >1000 | Demonstrates specificity; the ADC does not bind to the target antigen without the correct antibody. |
Experimental Protocol: Competitive ELISA
This protocol is designed to assess the binding affinity of a DM4-ADC by measuring its ability to compete with a known ligand for binding to the immobilized target antigen.[9][10][11]
-
Plate Coating: Coat a 96-well microtiter plate with the target antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the DM4-ADC and a fixed concentration of a labeled primary antibody or biotinylated antigen. Add these mixtures to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: If a biotinylated competitor was used, add streptavidin-HRP conjugate and incubate for 1 hour. If an unlabeled primary antibody was used for competition, add an HRP-conjugated secondary antibody.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of DM4-ADC bound.
Workflow Visualization: Competitive ELISA
Caption: Workflow for a competitive ELISA to determine binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[12][13] It is an invaluable tool for characterizing ADCs, allowing for the early deselection of candidates and ensuring batch-to-batch consistency.[14]
Comparative Data: Kinetic Analysis of DM4-ADC
SPR allows for a detailed comparison of the binding kinetics between the ADC and its parent antibody. Changes in association (ka) or dissociation (kd) rates can reveal subtle effects of the drug-linker conjugation.
| Analyte | ka (1/Ms) | kd (1/s) | Affinity (KD, nM) | Comment |
| Parent mAb | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 | Baseline kinetics for the unconjugated antibody. |
| DM4-ADC | 1.3 x 10^5 | 3.5 x 10^-4 | 2.7 | A slightly faster dissociation rate and lower affinity, but still well within an acceptable range, indicating minimal impact from conjugation.[15] |
| Competitor ADC | 0.8 x 10^5 | 9.0 x 10^-4 | 11.25 | Significantly lower affinity, making it a less desirable candidate. |
Experimental Protocol: SPR Analysis
This protocol outlines the general steps for determining the binding kinetics of a DM4-ADC using SPR.[13][14]
-
Chip Preparation: Activate a sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the target antigen onto the chip surface via amine coupling to a target density. A reference flow cell should be prepared similarly but without the antigen to subtract non-specific binding.
-
Deactivation: Deactivate any remaining active esters on the surface using ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the DM4-ADC (analyte) in running buffer.
-
Association: Inject the DM4-ADC dilutions sequentially over the ligand and reference surfaces at a constant flow rate, allowing the ADC to bind to the immobilized antigen.
-
Dissociation: After the association phase, switch back to flowing only the running buffer over the chip to monitor the dissociation of the ADC from the antigen.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the chip surface, preparing it for the next injection.
-
Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Workflow Visualization: SPR Cycle
Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR).
Flow Cytometry
Flow cytometry is essential for validating ADC binding to whole cells, providing a more biologically relevant context than purified protein assays. It is used to confirm specificity by comparing binding to antigen-positive versus antigen-negative cell lines and can also be adapted to measure ADC internalization, a critical step for payload delivery.[16][17][18]
Comparative Data: Cell-Based Binding Specificity
This table demonstrates how flow cytometry can be used to confirm the target specificity of a DM4-ADC.
| Cell Line | Target Antigen Expression | Analyte | Mean Fluorescence Intensity (MFI) | Conclusion |
| SK-BR-3 | High | DM4-ADC | 85,000 | Strong, specific binding to target-positive cells.[19] |
| MDA-MB-231 | Low / Negative | DM4-ADC | 1,200 | Minimal binding to target-negative cells, confirming specificity.[20] |
| SK-BR-3 | High | Isotype Control ADC | 950 | Lack of binding from a non-targeting control further validates specificity. |
Experimental Protocol: Cell Binding by Flow Cytometry
This protocol describes a method for assessing the specific binding of a DM4-ADC to cancer cells.[20][21]
-
Cell Preparation: Harvest target-positive and target-negative cells and wash them with ice-cold FACS buffer (e.g., PBS with 2% FBS). Adjust the cell concentration to 1x10^6 cells/mL.
-
Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled DM4-ADC at various concentrations. For unlabeled ADCs, a secondary detection step is required.
-
Binding: Incubate the cells with the ADC for 30-60 minutes on ice to allow binding to surface antigens while preventing internalization.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Secondary Staining (if required): If the primary DM4-ADC is not labeled, resuspend the cells in a solution containing a fluorescently labeled secondary antibody that binds to the ADC (e.g., Alexa Fluor 488-conjugated anti-human IgG) and incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells again to remove the unbound secondary antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the geometric mean fluorescence intensity (MFI) to quantify binding.
Workflow Visualization: Flow Cytometry Binding Assay
Caption: Workflow for a cell-based binding assay using flow cytometry.
In Vivo Validation
In vivo studies using animal models are the definitive step for validating the binding specificity and therapeutic efficacy of a DM4-ADC.[22] These studies assess whether the ADC can effectively localize to a tumor in a complex biological system, a concept often evaluated through biodistribution and efficacy experiments in xenograft models.[23][24]
Comparative Data: Tumor Growth Inhibition
This table presents example data from an in vivo efficacy study, comparing tumor volume in mice bearing xenografts treated with a targeted DM4-ADC versus control groups.
| Treatment Group | Animal Model | Tumor Volume (mm³) at Day 21 | Conclusion |
| Vehicle Control | Nude mice with SK-OV-3 xenografts | 1500 ± 210 | Uninhibited tumor growth. |
| Non-Targeting DM4-ADC | Nude mice with SK-OV-3 xenografts | 1350 ± 190 | Minimal effect on tumor growth, confirming the need for specific targeting. |
| Targeted DM4-ADC | Nude mice with SK-OV-3 xenografts | 250 ± 80 | Significant tumor growth inhibition, demonstrating potent in vivo efficacy and target specificity.[25] |
Experimental Protocol: Xenograft Efficacy Study
This protocol provides a general framework for an in vivo study to assess DM4-ADC efficacy.[22] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
-
Model Development: Implant human tumor cells (e.g., subcutaneously) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, targeted DM4-ADC).
-
Dosing: Administer the respective treatments to the mice, typically via intravenous injection, according to a predetermined schedule (e.g., once weekly for three weeks).
-
Monitoring: Monitor the health of the animals and measure tumor dimensions with calipers regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: Euthanize the animals and excise the tumors for further analysis (e.g., weighing, histology). Compare the tumor growth curves between the different treatment groups to determine efficacy. Radiolabeling the ADC can also be used for imaging and biodistribution studies to directly visualize tumor targeting.[26]
Workflow Visualization: In Vivo Xenograft Study
Caption: Key stages of an in vivo xenograft model for ADC efficacy testing.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer-Reviewed Articles on ADCs | [review9779.rssing.com]
- 6. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
- 14. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. adcreview.com [adcreview.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. researchgate.net [researchgate.net]
- 20. wuxibiology.com [wuxibiology.com]
- 21. researchgate.net [researchgate.net]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. crownbio.com [crownbio.com]
- 24. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. xtalks.com [xtalks.com]
Cross-Validation of Cytotoxicity Results for DM4-Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comparative analysis of the in vitro cytotoxicity of DM4-antibody-drug conjugates (ADCs), offering researchers, scientists, and drug development professionals a comprehensive resource for cross-validating experimental results. The data presented herein is curated from publicly available studies, focusing on the half-maximal inhibitory concentration (IC50) as a key metric for cytotoxic potency. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.
Understanding the Cytotoxic Mechanism of DM4-ADCs
DM4, a potent maytansinoid derivative, functions as the cytotoxic payload in this class of ADCs.[1] Its mechanism of action is initiated by the binding of the ADC's monoclonal antibody to a specific target antigen on the surface of a cancer cell.[1][2] This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[1][2] Once inside the cell, the linker connecting the antibody to the DM4 payload is cleaved, often within the acidic environment of endosomes and lysosomes, releasing the active DM4.[1] The released DM4 then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and, ultimately, apoptosis.[1][3]
Figure 1. Mechanism of action for a DM4-ADC.
Comparative In Vitro Cytotoxicity of DM4-ADCs
The cytotoxic potency of DM4-ADCs is typically assessed using various cancer cell lines, with the IC50 value serving as a standard measure of efficacy. The following tables summarize the in vitro cytotoxicity of different DM4-ADCs from published research.
Table 1: In Vitro Cytotoxicity of an Anti-5T4 DM4-ADC (H6-DM4) in Gastrointestinal Cancer Cell Lines.[4][5]
| Cell Line | Cancer Type | Target (5T4) Expression | IC50 (nM) of H6-DM4 |
| HGC-27 | Gastric Cancer | High | 0.87[4] |
| DLD-1 | Colorectal Cancer | High | 0.53[5] |
| HT-29 | Colorectal Cancer | Moderate | 3.89[5] |
| BXPC3 | Pancreatic Cancer | Moderate | 1.74[5] |
| LoVo | Colorectal Cancer | Negative | >300[5] |
Table 2: In Vitro Potency of a huC242-DM4 Conjugate.[3]
| Cell Line | Target Expression | IC50 (M) |
| COLO 205 | Target-Positive | ~3 x 10-11 |
| A-375 | Target-Negative | ~1 x 10-9 |
Experimental Protocols
The following is a detailed protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of DM4-ADCs.[1][4][6]
Materials:
-
Cancer cell line of interest[1]
-
Complete cell culture medium[1]
-
DM4-ADC and a negative control (e.g., unconjugated antibody)[1]
-
Phosphate-buffered saline (PBS)[1]
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][4]
-
96-well microplates[1]
-
Multichannel pipette[1]
-
Microplate reader[1]
Experimental Workflow:
Figure 2. Experimental workflow for a typical cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][4] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[4]
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and a negative control in complete culture medium.[1] Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.[1] Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.[1] Incubate the plate for a predetermined exposure time (e.g., 72-96 hours).[1][4]
-
MTT Addition and Incubation: After the incubation period, add 10-20 µL of MTT solution to each well.[1][4] Incubate the plate for 2-4 hours at 37°C, or until formazan crystals are visible.[1][4]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings.[1] Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.[1] Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.[1]
Bystander Effect Evaluation
In addition to direct cytotoxicity on antigen-positive cells, some ADCs with membrane-permeable payloads like DM4 can exert a "bystander effect," killing neighboring antigen-negative cells.[3][7] This can be a desirable "off-target" effect in tumors with heterogeneous antigen expression.[7] The bystander effect can be evaluated in vitro using a co-culture system of antigen-positive and antigen-negative cells, where the antigen-negative cells are labeled with a fluorescent protein for identification.[4][8]
Co-culture Bystander Effect Assay Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the DM4-ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in a monoculture.[4]
-
Incubation: Incubate the plate for 72-96 hours.[4]
-
Data Acquisition and Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells.[4] An increase in the death of antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.[4]
By following these standardized protocols and using the comparative data provided, researchers can better design their experiments and interpret their results in the context of existing findings, ultimately contributing to the robust development of novel DM4-ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel DM4-ADC Technology Against Established Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel antibody-drug conjugate (ADC) platform utilizing the potent microtubule inhibitor DM4 against established therapeutic alternatives. Through a detailed examination of clinical and preclinical data, this document aims to benchmark the performance of DM4-ADCs, offering insights into their efficacy, safety, and mechanisms of action.
Executive Summary
Antibody-drug conjugates represent a paradigm shift in oncology, offering the potential for targeted delivery of highly potent cytotoxic agents directly to tumor cells, thereby widening the therapeutic window. The maytansinoid derivative DM4 is a key payload in this class, functioning as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This guide will delve into the performance of DM4-ADCs through two distinct clinical case studies: the successful application of Mirvetuximab Soravtansine in ovarian cancer and the discontinued trial of Lorvotuzumab Mertansine in small-cell lung cancer. Furthermore, a preclinical comparison with auristatin-based ADCs will be presented to highlight the nuanced differences between these prominent payload classes.
Case Study 1: Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer
Mirvetuximab soravtansine is a DM4-ADC targeting Folate Receptor Alpha (FRα), a protein highly expressed in a significant subset of ovarian cancers.[2] The Phase III MIRASOL trial evaluated the efficacy and safety of mirvetuximab soravtansine against investigator's choice of single-agent chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan) in patients with FRα-positive, platinum-resistant ovarian cancer.[3][4]
Comparative Efficacy Data
The MIRASOL trial demonstrated a statistically significant and clinically meaningful improvement in patient outcomes with mirvetuximab soravtansine compared to standard chemotherapy.[5][6]
| Efficacy Endpoint | Mirvetuximab Soravtansine | Investigator's Choice Chemotherapy | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 5.62 months | 3.98 months | 0.65 (0.52-0.81) | <0.0001 |
| Median Overall Survival (OS) | 16.46 months | 12.75 months | 0.67 (0.50-0.89) | 0.0046 |
| Objective Response Rate (ORR) | 42.3% | 15.9% | 3.81 (2.44-5.94) | <0.0001 |
Data from the MIRASOL Phase III Clinical Trial.[1][4]
Comparative Safety and Tolerability
Mirvetuximab soravtansine demonstrated a manageable and distinct safety profile compared to standard chemotherapy. Notably, there were fewer Grade 3 or higher treatment-emergent adverse events (TEAEs) and a lower rate of discontinuation due to adverse events in the mirvetuximab soravtansine arm.[7]
| Adverse Event (Grade ≥3) | Mirvetuximab Soravtansine (N=218) | Investigator's Choice Chemotherapy (N=207) |
| Any Grade ≥3 TEAE | 42% | 54% |
| Serious TEAEs | 24% | 33% |
| TEAEs Leading to Discontinuation | 9% | 16% |
| Keratopathy | 9% | 0% |
| Blurred Vision | 8% | <1% |
| Nausea | 2% | 3% |
| Peripheral Neuropathy | 1% | 2% |
| Diarrhea | 1% | 4% |
| Neutropenia | 3% | 30% |
| Anemia | 6% | 14% |
| Thrombocytopenia | 1% | 8% |
Data from the MIRASOL Phase III Clinical Trial.[8]
Patient-reported outcomes from the MIRASOL trial indicated that mirvetuximab soravtansine was associated with a better health-related quality of life compared to chemotherapy, with statistically significant improvements in abdominal and gastrointestinal symptoms.[4][5]
Case Study 2: Lorvotuzumab Mertansine in Small-Cell Lung Cancer
In contrast to the success of mirvetuximab soravtansine, the clinical development of lorvotuzumab mertansine (IMGN901), a DM4-ADC targeting CD56, for extensive-stage small-cell lung cancer (SCLC) was discontinued.[8] The Phase II trial evaluated the addition of lorvotuzumab mertansine to the standard-of-care chemotherapy regimen of carboplatin and etoposide.[9]
Comparative Efficacy and Safety Data
The addition of lorvotuzumab mertansine to standard chemotherapy did not demonstrate a sufficient improvement in progression-free survival to justify continuation of the trial.[8] Furthermore, the combination was associated with increased toxicity, including a higher incidence of serious infections with fatal outcomes.[9]
| Efficacy Endpoint | Lorvotuzumab Mertansine + Carboplatin/Etoposide | Carboplatin/Etoposide Alone |
| Median Progression-Free Survival (PFS) | 6.2 months | 6.7 months |
Data from the Phase II Clinical Trial of Lorvotuzumab Mertansine in SCLC.[9]
| Safety Outcome | Lorvotuzumab Mertansine + Carboplatin/Etoposide (Arm 1) | Carboplatin/Etoposide Alone (Arm 2) |
| Treatment-Emergent Deaths | 18 | 3 |
| Infection-Related Deaths (Deemed Drug-Related) | 10 | N/A |
Data from the Phase II Clinical Trial of Lorvotuzumab Mertansine in SCLC.[9]
Preclinical Benchmarking: DM4-ADC vs. MMAE-ADC
A preclinical study utilizing a B7H4-expressing MDA-MB-468 xenograft model of triple-negative breast cancer provides a direct comparison of a DM4-ADC against an ADC with the auristatin-based payload, monomethyl auristatin E (MMAE). Both payloads are potent microtubule inhibitors.[10]
Comparative In Vivo Efficacy
Tumor-bearing mice were treated with a single dose of a B7H4-targeted antibody conjugated to either DM4 or MMAE. Both ADCs led to a similar reduction in tumor volume compared to the vehicle or unconjugated antibody, demonstrating comparable anti-tumor activity in this model.[10]
| Treatment Group | Mean Tumor Volume Change from Baseline |
| Vehicle Control | Progressive Growth |
| Unconjugated Antibody | Progressive Growth |
| B7H4-DM4 ADC | Significant Tumor Regression |
| B7H4-MMAE ADC | Significant Tumor Regression |
Qualitative summary of data from a preclinical xenograft model.[10]
Mechanism of Action and Signaling Pathways
The cytotoxic activity of DM4-ADCs is initiated by the targeted delivery of the DM4 payload to cancer cells. Following internalization and lysosomal trafficking, DM4 is released and disrupts microtubule dynamics, leading to apoptosis.
Figure 1. Mechanism of action of a DM4-ADC.
The induction of apoptosis by DM4 involves the intrinsic pathway, characterized by the activation of a cascade of caspases and regulation by the Bcl-2 family of proteins.
Figure 2. DM4-induced apoptosis signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a DM4-ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the DM4-ADC are added to the wells. Control wells include untreated cells and cells treated with a non-targeting ADC.
-
Incubation: Plates are incubated for a period of 72-96 hours to allow the ADC to exert its cytotoxic effects.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read on a microplate reader at 570 nm.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting cell viability against ADC concentration.
References
- 1. ajmc.com [ajmc.com]
- 2. researchgate.net [researchgate.net]
- 3. Patient-reported outcomes from the MIRASOL trial evaluating mirvetuximab soravtansine versus chemotherapy in patients with folate receptor α-positive, platinum-resistant ovarian cancer: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. ajmc.com [ajmc.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate Lorvotuzumab Mertansine (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of DM4 and Other Payloads
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic efficacy. Beyond raw potency, the ability of a payload to induce a "bystander killing effect" can significantly impact anti-tumor activity, particularly in the context of heterogeneous tumors. This guide provides a detailed comparison of the bystander effect of the maytansinoid payload, DM4, against other prominent payloads, supported by experimental data and detailed methodologies.
The bystander effect describes the capacity of a cytotoxic payload, released from a target antigen-positive cancer cell, to diffuse into and eliminate neighboring antigen-negative tumor cells.[1] This phenomenon is crucial for overcoming the challenge of heterogeneous antigen expression within a tumor, a common mechanism of treatment resistance.[2][3] The primary driver of a payload's bystander potential is its physicochemical properties, most notably its ability to traverse cell membranes.[2]
Comparative Analysis of ADC Payload Bystander Effects
The following table summarizes the key characteristics of DM4 and other commonly used ADC payloads concerning their bystander killing capabilities.
| Payload | Mechanism of Action | Bystander Effect Potential | Key Physicochemical Properties |
| DM4 | Tubulin inhibitor, induces mitotic arrest.[][] | Permeable, capable of bystander effect.[6][7] | Thiol-containing maytansinoid, structural analog of maytansine.[] |
| MMAE | Tubulin inhibitor, potent antimitotic agent.[1][3] | Potent bystander effect.[3][8] | More hydrophobic and neutral, leading to high membrane permeability.[3][9] |
| MMAF | Tubulin inhibitor, potent antimitotic agent.[1][2] | Minimal to no bystander effect.[1][9] | Hydrophilic, negatively charged at physiological pH, resulting in low membrane permeability.[3][9] |
| Deruxtecan (DXd) | Topoisomerase I inhibitor.[8][10] | Potent bystander effect.[8][10] | High membrane permeability.[8][10] |
| DM1 | Tubulin inhibitor, induces mitotic arrest.[11] | Capable of bystander effect.[9] | Maytansinoid derivative. |
| PBD Dimer | DNA alkylating agent. | Potent bystander effect.[9] |
Experimental Assessment of the Bystander Effect
The bystander effect is typically evaluated using a combination of in vitro and in vivo models designed to mimic the heterogeneity of a tumor microenvironment.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative "bystander" cells when they are cultured together with antigen-positive "target" cells in the presence of an ADC.[2]
Experimental Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive cancer cell line (e.g., HER2-positive NCI-N87 cells).[8]
-
Select an antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468 cells).[8] To distinguish between the two cell populations, the antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP).[12]
-
-
Co-culture Seeding:
-
ADC Treatment:
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-96 hours).[3]
-
-
Analysis:
-
Quantify the viability of the antigen-negative (fluorescent) cell population using methods such as flow cytometry or high-content imaging.[3][13] A significant reduction in the viability of the antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.[2]
-
In Vivo Admixed Tumor Model
To validate in vitro findings, admixed tumor models are established in immunocompromised mice. These models involve the co-injection of antigen-positive and antigen-negative tumor cells to create a heterogeneous tumor.[2][9]
Experimental Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and ADC Treatment:
-
Allow the tumors to reach a predetermined size.
-
Administer the ADC and control antibodies (e.g., isotype control) to different groups of mice.
-
-
Monitoring and Analysis:
-
Regularly measure tumor volume to assess treatment efficacy.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to visualize the effects on both antigen-positive and antigen-negative cell populations.[1] A significant reduction in tumor growth in the ADC-treated group, exceeding what would be expected from killing only the antigen-positive cells, demonstrates an in vivo bystander effect.[1]
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the bystander effect, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of ADC Bystander Killing Effect.
Caption: In Vitro Co-culture Bystander Assay Workflow.
Conclusion
The bystander killing effect is a pivotal attribute of ADCs that can significantly enhance their therapeutic window, especially in the treatment of solid tumors with heterogeneous antigen expression. The membrane permeability of the cytotoxic payload is the primary determinant of this effect. While DM4 is considered a membrane-permeable toxin capable of inducing a bystander effect, payloads like MMAE and deruxtecan are well-established as having potent bystander killing capabilities. In contrast, the charged nature of MMAF renders it largely incapable of mediating a bystander effect. The selection of a payload for ADC development should, therefore, be a strategic decision based on the desired mechanism of action and the characteristics of the target tumor. For tumors with significant heterogeneity, a payload with a robust bystander effect, such as those discussed, would be highly advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Trastuzumab-deruxtecan: an investigational agent for the treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. benchchem.com [benchchem.com]
Correlating In Vitro Cytotoxicity with In Vivo Efficacy of DM4 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-disrupting agent, DM4, as the cytotoxic payload. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes, this document aims to elucidate the critical relationship between in vitro cytotoxicity and in vivo efficacy for this important class of biotherapeutics.
Introduction to DM4-ADCs
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is dependent on several factors, including the specificity of the monoclonal antibody, the stability of the linker, and the potency of the cytotoxic payload. DM4, a maytansinoid derivative, is a highly potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells. When conjugated to a tumor-targeting antibody, DM4 can be selectively delivered to cancer cells, leading to their destruction. This guide explores the preclinical data of three notable DM4-ADCs:
-
Coltuximab Ravtansine (SAR3419): An anti-CD19 ADC for B-cell malignancies.
-
SAR408701: An anti-CEACAM5 ADC for epithelial tumors.
-
Mirvetuximab Soravtansine (IMGN853): An anti-folate receptor alpha (FRα) ADC for ovarian and other FRα-positive cancers.
Comparative Performance of DM4-ADCs
The correlation between the in vitro potency of an ADC and its in vivo anti-tumor activity is a critical aspect of preclinical development. The following tables summarize the available data for the selected DM4-ADCs, providing a basis for comparison.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the DM4-ADC required to inhibit the viability of cancer cells by 50% in vitro.
| ADC | Target Antigen | Cancer Cell Line | IC50 (approx.) | Reference |
| Mirvetuximab Soravtansine (IMGN853) | Folate Receptor α (FRα) | END(K)265 (Endometrioid, FRα 2+) | Significantly lower than control | [1] |
| USC PDX model cell line (FRα 2+) | 2.7-fold decrease vs. isotype control | [1] | ||
| ARK20 (Uterine Serous, FRα 1+) | No significant difference vs. isotype control | [1] | ||
| ARK1 (Uterine Serous, FRα 0) | No significant difference vs. isotype control | [1] | ||
| SAR408701 | CEACAM5 | CEACAM5-expressing cell lines | Potent cytotoxic activity | [2][3][4] |
| Coltuximab Ravtansine (SAR3419) | CD19 | B-cell lymphoma and ALL cell lines | Improved anti-proliferative and cytotoxic activity compared to previous generations | [5] |
In Vivo Efficacy Data
Tumor growth inhibition (TGI) is a key measure of the in vivo efficacy of an anti-cancer agent. It is typically assessed in xenograft models where human cancer cells are implanted in immunocompromised mice.
| ADC | Target Antigen | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| Mirvetuximab Soravtansine (IMGN853) | Folate Receptor α (FRα) | END(K)265 (Endometrioid, FRα 2+) | Not specified | Complete tumor resolution (p<0.001) | [1] |
| BIO(K)1 (USC PDX, FRα 2+) | Not specified | 2-fold increase in median survival (p<0.001) | [1] | ||
| SAR408701 | CEACAM5 | Patient-derived xenografts (CEACAM5+) | Single and repeated dosing | Significant in vivo efficacy | [2][3][4] |
| Coltuximab Ravtansine (SAR3419) | CD19 | Ramos (Burkitt's lymphoma) | Single dose of ~50 µg/kg conjugated DM4 | Minimal effective dose | [6] |
| Ramos (Burkitt's lymphoma) | Single dose of ~100 µg/kg conjugated DM4 | Complete regressions in 100% of mice | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4-ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the DM4-ADC and a negative control ADC for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are instrumental in evaluating the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
DM4-ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DM4-ADC and vehicle control intravenously according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizing the Mechanism of Action and Experimental Workflows
Graphical representations are powerful tools for understanding complex biological pathways and experimental procedures.
DM4-ADC Mechanism of Action
DM4-ADCs exert their cytotoxic effect through a multi-step process that begins with targeted binding to the cancer cell and culminates in apoptosis.
References
- 1. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5-maytansinoid Antibody-drug Conjugate for the Treatment of CEACAM5-positive Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Maytansinoid DM4
Essential Safety and Handling Guide for Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a highly potent cytotoxic agent. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment. This compound is classified as a hazardous substance and must be handled with extreme caution in a controlled laboratory setting.
Hazard Identification and Classification
This compound is a highly toxic compound with multiple hazard classifications. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | H340: May cause genetic defects |
| Reproductive Toxicity | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity | H370: Causes damage to organs |
Source: MedKoo Biosciences Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Chemical-resistant gloves (e.g., nitrile) are required. The outer glove should be disposed of immediately after handling the compound. |
| Eyes/Face | Safety Glasses with Side Shields or Face Shield | Must provide a complete seal around the eyes. |
| Body | Laboratory Coat | A dedicated lab coat for handling cytotoxic compounds is recommended. |
| Respiratory | N95 Respirator or higher | Recommended, especially when handling the powdered form of the compound. |
Source: MedKoo Biosciences Safety Data Sheet, Consensus Recommendations for the Safe Handling of Cytotoxic Agents[1][2]
Engineering Controls
Due to the high toxicity of this compound, appropriate engineering controls are necessary to minimize exposure.
| Control Measure | Description |
| Chemical Fume Hood | All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood. |
| Negative Pressure Isolator (Glove Box) | For larger quantities or procedures with a higher risk of aerosolization, a negative pressure isolator is recommended to provide a higher level of containment. |
| Restricted Access | The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel only. |
Source: Safe Manufacture of Antibody-Drug Conjugates, Best Practices for Handling Antibody Drug Conjugates[3][4]
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this potent compound. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Don all required personal protective equipment as outlined in the PPE table.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
Gather all necessary materials, including the this compound container, appropriate solvents, vials, and pipettes.
-
-
Handling :
-
Carefully weigh the required amount of this compound powder inside the chemical fume hood.
-
Reconstitute the compound by slowly adding the appropriate solvent to the vial to avoid splashing or aerosolization.
-
Aliquot the reconstituted solution into smaller, clearly labeled vials for experimental use.
-
-
Post-Handling :
-
Decontaminate all work surfaces within the chemical fume hood with an appropriate cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, lab coats, vials, and pipette tips, must be considered cytotoxic waste.[5]
-
Labeling : All cytotoxic waste must be placed in clearly labeled, leak-proof containers designated for chemotherapy or cytotoxic waste.[5]
-
Collection : These containers should be stored in a secure, designated area away from general laboratory traffic.
-
Disposal : The disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[5]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air and seek immediate medical attention.[1]
-
Ingestion : Seek immediate medical attention. Do not induce vomiting.[1]
-
Spill : In case of a spill, evacuate the area and restrict access. Use a chemotherapy spill kit to clean the area, wearing full PPE. All cleanup materials must be disposed of as cytotoxic waste.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
